molecular formula C18H19NO4 B1652723 4(Boc-amino)biphenyl-3-carboxylic acid CAS No. 1597448-09-3

4(Boc-amino)biphenyl-3-carboxylic acid

Cat. No.: B1652723
CAS No.: 1597448-09-3
M. Wt: 313.3
InChI Key: QXOWCGXHIWQKBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4(Boc-amino)biphenyl-3-carboxylic acid is a useful research compound. Its molecular formula is C18H19NO4 and its molecular weight is 313.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1597448-09-3

Molecular Formula

C18H19NO4

Molecular Weight

313.3

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylbenzoic acid

InChI

InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19-15-10-9-13(11-14(15)16(20)21)12-7-5-4-6-8-12/h4-11H,1-3H3,(H,19,22)(H,20,21)

InChI Key

QXOWCGXHIWQKBM-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Introduction: The Strategic Importance of 4-(Boc-amino)biphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(Boc-amino)biphenyl-3-carboxylic acid for Advanced Research

In the landscape of modern medicinal chemistry and organic synthesis, 4-(Boc-amino)biphenyl-3-carboxylic acid emerges as a highly valuable and versatile building block. Its structure uniquely combines three critical functional motifs: a rigid biphenyl scaffold, a tunable carboxylic acid, and a protected amine. This strategic combination allows for sequential and site-selective modifications, making it an ideal starting point for the synthesis of complex molecular architectures.

The biphenyl core is a privileged scaffold in drug discovery, known to impart favorable pharmacokinetic properties by providing a rigid, planar structure that can effectively interact with biological targets.[1][2] Biphenyl derivatives are integral to a wide range of therapeutics, including anti-inflammatory agents, antihypertensives, and anticancer drugs.[3] The carboxylic acid moiety not only enhances polarity and potential bioavailability but also serves as a versatile chemical handle for forming amides, esters, and other derivatives.[3] The tert-butyloxycarbonyl (Boc) protecting group on the amine is crucial for synthetic strategy; it is stable under a wide range of reaction conditions yet can be removed cleanly under acidic conditions, enabling orthogonal chemical transformations.

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 4-(Boc-amino)biphenyl-3-carboxylic acid, offering field-proven insights and detailed methodologies for its effective use in research and development.

Part 1: Chemical Structure and Physicochemical Properties

A precise understanding of the molecule's fundamental characteristics is paramount for its successful application in any synthetic workflow.

Molecular Identity

While a unique CAS number is not consistently cited in major public databases for this specific isomer, its identity is well-defined by its structure and nomenclature. For reference, the deprotected analog, 4'-aminobiphenyl-3-carboxylic acid, has the CAS number 85096-04-4.[4]

  • Systematic (IUPAC) Name: 4-[(tert-butoxycarbonyl)amino]-[1,1'-biphenyl]-3-carboxylic acid

  • Common Synonyms: tert-butyl (3-carboxy-[1,1'-biphenyl]-4-yl)carbamate, 4-(Boc-amino)biphenyl-3-carboxylic acid

  • Molecular Formula: C₁₈H₁₉NO₄

  • Molecular Weight: 313.35 g/mol

Chemical Structure Diagram

The structural arrangement dictates the molecule's reactivity and spatial orientation.

Caption: Workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

This protocol is a self-validating system, designed for high yield and purity.

Step 1: Suzuki-Miyaura Coupling

  • Rationale: This step constructs the core biphenyl structure. Tetrakis(triphenylphosphine)palladium(0) is a robust catalyst for this transformation. A base (K₂CO₃) is required for the transmetalation step of the catalytic cycle, and a mixed solvent system (dioxane/water) ensures solubility of both organic and inorganic reagents.

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-(Boc-amino)phenylboronic acid (1.0 eq), methyl 3-bromobenzoate (1.05 eq), and potassium carbonate (2.5 eq).

    • Add a 4:1 mixture of 1,4-dioxane and deionized water.

    • Bubble argon through the solution for 15-20 minutes to degas the solvent.

    • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

    • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

    • Separate the organic layer. Wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methyl ester intermediate.

Step 2: Saponification (Ester Hydrolysis)

  • Rationale: The final step is the conversion of the methyl ester to the desired carboxylic acid. Saponification with a strong base like lithium hydroxide (LiOH) is a standard and highly efficient method for this transformation.

  • Procedure:

    • Dissolve the crude methyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 ratio).

    • Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) to the solution.

    • Stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Concentrate the mixture under reduced pressure to remove the THF.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Acidify the solution to pH 2-3 by the slow addition of 1M HCl. A precipitate should form.

    • Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water.

    • Dry the solid under high vacuum to afford the final product, 4-(Boc-amino)biphenyl-3-carboxylic acid.

Purification
  • Rationale: If the final product is not sufficiently pure after filtration, recrystallization or column chromatography can be employed. For a carboxylic acid, recrystallization from a solvent system like ethyl acetate/hexanes is often effective.

  • Method: The crude solid can be dissolved in a minimal amount of hot ethyl acetate, followed by the slow addition of hexanes until turbidity is observed. Cooling the mixture slowly will induce the formation of pure crystals.

Part 3: Applications in Drug Discovery and Organic Synthesis

The utility of 4-(Boc-amino)biphenyl-3-carboxylic acid stems from its pre-installed, orthogonally protected functional groups on a privileged scaffold.

A Scaffold for Medicinal Chemistry
  • Core for Library Synthesis: The carboxylic acid serves as a key diversification point. It can be readily converted into a vast library of amides via coupling with various amines, a common strategy in lead optimization to probe structure-activity relationships (SAR).

  • Bone Resorption Inhibitors: Biphenyl carboxylic acid derivatives have been identified as a novel class of inhibitors of osteoclastic bone resorption, showing potential for treating diseases like osteoporosis. [5]* Anti-inflammatory Agents: The biphenyl scaffold is a well-established pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs). [3]This building block provides a direct entry point for creating novel analogs.

A Versatile Synthetic Intermediate
  • Orthogonal Deprotection: The Boc group can be selectively removed with an acid (e.g., trifluoroacetic acid in DCM) without affecting the carboxylic acid. This unmasks the amine, which can then undergo a separate set of reactions, such as acylation, alkylation, or sulfonylation. This orthogonal strategy is fundamental to building complex molecules in a controlled, stepwise manner.

  • Directed ortho-Metalation (DoM): The carboxylic acid and Boc-amino groups can potentially act as directing groups for metalation at adjacent positions on the aromatic rings, allowing for further functionalization of the biphenyl core.

Part 4: Safety and Handling

Based on safety data for structurally related compounds, appropriate precautions must be taken when handling 4-(Boc-amino)biphenyl-3-carboxylic acid.

  • Hazard Statements (Anticipated): May be harmful if swallowed. May cause skin and eye irritation. May cause respiratory irritation.

  • Personal Protective Equipment (PPE):

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Eye/Face Protection: Wear chemical safety goggles.

    • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

    • Skin and Body Protection: Wear a standard laboratory coat.

  • Handling and Storage:

    • Avoid contact with skin, eyes, and clothing. Avoid creating dust.

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

4-(Boc-amino)biphenyl-3-carboxylic acid is a strategically designed molecular building block with significant potential for accelerating research in drug discovery and complex molecule synthesis. Its combination of a privileged biphenyl core with orthogonally protected functional groups provides chemists with a powerful tool for generating molecular diversity. The robust and well-understood synthetic protocols, primarily leveraging the Suzuki-Miyaura coupling, ensure its accessibility. By understanding its properties and reactivity, researchers can effectively harness this compound to advance the frontiers of medicinal and organic chemistry.

References

  • Ataman Kimya. BIPHENYL CARBOXYLIC ACID. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2772300, 4'-Aminobiphenyl-3-carboxylic acid. PubChem. Available at: [Link]

  • Rogers-Evans, M., et al. (2004). Identification of biphenylcarboxylic acid derivatives as a novel class of bone resorption inhibitors. Journal of Bone and Mineral Research, 19(10), 1651-1660. Available at: [Link]

Sources

Strategic Sourcing and Utilization of 4-(Boc-amino)biphenyl-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Commercial suppliers of 4-(Boc-amino)biphenyl-3-carboxylic acid Content Type: In-depth Technical Guide[1][2]

A Technical Guide for Medicinal Chemistry and Process Development

Executive Summary

4-(Boc-amino)biphenyl-3-carboxylic acid is a specialized anthranilic acid derivative serving as a critical scaffold in the design of peptidomimetics, PROTAC linkers, and protein-protein interaction (PPI) inhibitors.[1][2] Its structural core—an ortho-amino carboxylic acid on a biphenyl system—offers unique conformational rigidity but presents distinct stability challenges (e.g., benzoxazinone formation).[1][2] This guide provides a vetted procurement strategy, quality assurance protocols, and handling methodologies to ensure downstream synthetic success.

Part 1: Chemical Identity & Structural Significance[1][2]

Before engaging suppliers, it is imperative to define the exact regioisomer to avoid costly procurement errors.[1][2] The biphenyl scaffold allows for multiple "amino-carboxylic" arrangements.[1][2]

  • Target Molecule: 4-[(tert-butoxycarbonyl)amino]biphenyl-3-carboxylic acid[1][2][3]

  • Core Scaffold CAS (Free Amine): 4445-40-3 (4-amino-1,1′-biphenyl-3-carboxylic acid)[1][2]

  • Chemical Formula: C

    
    H
    
    
    
    NO
    
    
    [1][2][4]
  • Molecular Weight: 313.35 g/mol [1]

Key Structural Features:

  • Anthranilic Acid Core: The 4-amino-3-carboxylic acid motif mimics a constrained dipeptide turn, essential for binding affinity in kinase pockets or nuclear receptors.[1][2]

  • Boc-Protection: The tert-butyloxycarbonyl group is not merely a protecting group here; it prevents the spontaneous cyclization of the amino acid into a benzoxazinone derivative during carboxylate activation.[1][2]

The Regioisomer Trap

Suppliers often list "Aminobiphenyl carboxylic acid" ambiguously.[1][2] You must verify the substitution pattern:

  • Target: 4-amino / 3-carboxylic (Anthranilic-like).[1][2]

  • Common Impurity/Isomer: 3-amino / 4-carboxylic (Iso-anthranilic).[1][2]

  • Differentiation: The target molecule has a strong hydrogen bond between the NH-Boc and the C=O of the acid (or ester), often visible in

    
    H-NMR as a downfield NH shift (
    
    
    
    ppm).[1][2]

Part 2: The Commercial Sourcing Landscape[1][2]

Sourcing this molecule requires a bifurcated strategy: purchasing the expensive, pre-protected building block or synthesizing it from the abundant free amine.[1][2]

Supplier Tier Analysis
TierSupplier TypeRecommended VendorsProsCons
Tier 1 Global Catalog Enamine , Combi-Blocks , Fluorochem High stock reliability; verified QC data (HNMR/LCMS).[1][2]Higher unit cost (

500/g for Boc-form).[1][2]
Tier 2 Aggregators MolPort , eMolecules , PubChem Vendors Access to niche inventory; price comparison.[1][2]Lead times vary; "Ghost stock" risk is high.[1][2]
Tier 3 Precursor Source BLD Pharm , Santa Cruz (SCBT) Excellent availability of the free amine (CAS 4445-40-3).[1][2]Requires in-house Boc-protection step.[1][2]
Sourcing Decision Matrix

Use the following logic to determine your procurement route.

SourcingMatrix Start Start: Need 4-(Boc-amino)biphenyl-3-COOH QtyCheck Quantity Needed? Start->QtyCheck SmallScale < 5 Grams QtyCheck->SmallScale LargeScale > 10 Grams QtyCheck->LargeScale CostAnalysis Is Time > Money? SmallScale->CostAnalysis Tier3 Buy Free Amine (CAS 4445-40-3) & Protect In-House LargeScale->Tier3 Cost Efficiency Tier1 Buy Boc-Protected (Tier 1) (Enamine/Combi-Blocks) CostAnalysis->Tier1 Yes (Rush) CostAnalysis->Tier3 No (Budget)

Figure 1: Decision matrix for sourcing based on scale and timeline constraints.

Part 3: Quality Assurance & Validation (The "Trust" Pillar)[1][2]

Upon receipt of the material (especially from Tier 2/3 suppliers), you must validate identity and purity.[1][2] The primary risk is de-Boc degradation or regioisomer contamination .[1][2]

Incoming Goods Inspection Protocol

Technique:


H-NMR (DMSO-

)
  • Diagnostic Signal 1 (Boc): Singlet at

    
     ppm (9H).[2]
    
  • Diagnostic Signal 2 (Aromatic): The biphenyl system should show distinct splitting.[1][2] The proton ortho to the carboxylic acid (position 2) usually appears as a doublet with small coupling (

    
     Hz) or a singlet depending on resolution.[1][2]
    
  • Diagnostic Signal 3 (NH): Look for the carbamate NH.[1][2] If it is absent or broad, the Boc group may have cleaved to the free amine (check for broad NH

    
     signal at 
    
    
    
    ppm).[1][2]
Purity Check (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[1][2]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[1][2]

  • Detection: 254 nm (Biphenyl core absorbs strongly).[1][2]

  • Acceptance Criteria: >95% purity.

    • Note: The free amine elutes significantly earlier than the Boc-protected species.[1][2]

Part 4: Synthetic Utility & Handling[1][2]

If you choose to synthesize the Boc-protected form from the free amine (CAS 4445-40-3) or use the purchased material, follow these field-proven methodologies.[1][2]

Workflow: In-House Protection (From CAS 4445-40-3)

If purchasing the cheaper free amine, use this "Self-Validating" protocol:

  • Dissolution: Suspend 4-amino-1,1′-biphenyl-3-carboxylic acid (1.0 eq) in 1:1 Dioxane/Water.

  • Base: Add NaOH (2.5 eq). Solution should become clear (formation of sodium carboxylate/anilinide).[2]

  • Reagent: Add Boc

    
    O (1.2 eq) dropwise at 0°C.
    
  • Monitoring: Warm to RT. Monitor by LCMS.[1][2][5] The peak M+1 (214) should disappear; M+1 (314) or M+Na (336) should appear.[2]

  • Workup (Critical): Acidify carefully with 1M KHSO

    
     to pH 3. Do not use HCl, as strong acid can remove the Boc group you just added.[1][2]
    
  • Isolation: Extract with EtOAc. The product often precipitates upon acidification.[1][2]

Activation Warning (The Benzoxazinone Risk)

When coupling this molecule (as a carboxylic acid) to an amine:

  • Risk: Activation of the carboxylic acid (using EDC/HATU) in the presence of the ortho-Boc-amine can lead to the attack of the carbamate carbonyl on the activated ester, forming a cyclic benzoxazinone intermediate.[1][2]

  • Mitigation: Use "fast" coupling reagents (HATU/HOAt) and pre-mix the amine partner before adding the coupling reagent to the acid.[1][2] Avoid leaving the activated acid stirring alone.[1][2]

ReactionPathway Input 4-(Boc-amino)biphenyl-3-COOH Activation Activation (HATU/Base) Input->Activation Risk Benzoxazinone Formation (Cyclization Side-Rxn) Activation->Risk Slow Addition / No Amine Product Desired Amide Product Activation->Product + Amine (Fast) Risk->Product Ring Opening (Slow/Messy)

Figure 2: Reaction pathway highlighting the cyclization risk during amide coupling.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2772300, 4'-Aminobiphenyl-3-carboxylic acid. Retrieved February 15, 2026, from [Link]

  • Royal Society of Chemistry. Synthesis of substituted biphenyl-4-carboxylic acids. J. Chem. Soc. C. Retrieved February 15, 2026, from [Link][1][2]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(Boc-amino)biphenyl-3-carboxylic Acid Precursors via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Biphenyl Carboxylic Acids

Biphenyl scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Specifically, 4-(Boc-amino)biphenyl-3-carboxylic acid serves as a crucial building block for the synthesis of various therapeutic agents, including inhibitors of enzymes implicated in inflammatory diseases and cancer. The precise arrangement of the amino and carboxylic acid functionalities on the biphenyl core is critical for molecular recognition and biological activity. The tert-butyloxycarbonyl (Boc) protecting group offers a robust and readily cleavable means of masking the amine, allowing for selective transformations at other positions of the molecule.[1][2][3]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of carbon-carbon bonds, particularly for the formation of biaryl systems.[4][5][6][7] Its development, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has revolutionized synthetic organic chemistry.[4] The reaction's tolerance of a wide array of functional groups, mild reaction conditions, and the commercial availability and stability of its reagents make it an ideal choice for the synthesis of complex molecules like 4-(Boc-amino)biphenyl-3-carboxylic acid precursors.[8][9]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Suzuki-Miyaura coupling for the synthesis of these important precursors. It delves into the mechanistic underpinnings of the reaction, offers a validated experimental protocol, and provides insights into key experimental choices.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or boronate ester) and an organic halide or triflate.[5][7][10] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.[4][8][11] This is often the rate-determining step of the cycle.

  • Transmetalation: The organic group from the organoboron species is transferred to the palladium center. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[7][10][12][13]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[4][5][11]

The choice of catalyst, ligand, base, and solvent system is crucial for the success of the reaction and can significantly impact the yield and purity of the desired product.[6] Modern advancements have led to the development of highly active palladium catalysts and ligands that enable the coupling of even challenging substrates, such as electron-rich aryl chlorides.[8][14]

Experimental Protocol: Synthesis of a 4-(Boc-amino)biphenyl-3-carboxylic Acid Precursor

This protocol details the synthesis of a precursor to 4-(Boc-amino)biphenyl-3-carboxylic acid, specifically methyl 4-(Boc-amino)-3-iodobenzoate, followed by its Suzuki-Miyaura coupling with phenylboronic acid.

Part A: Synthesis of Methyl 4-(Boc-amino)-3-iodobenzoate

This initial step involves the protection of the amino group and iodination of a commercially available starting material.

Part B: Suzuki-Miyaura Coupling

Reaction Scheme: Aryl Halide + Arylboronic Acid --(Pd Catalyst, Base)--> Biaryl Product

Table 1: Reagents and Materials

Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Role
Methyl 4-(Boc-amino)-3-iodobenzoateC13H16INO4393.181.0 g2.54Aryl Halide
Phenylboronic AcidC6H7BO2121.930.37 g3.05Arylboronic Acid
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh3)41155.560.15 g0.13Catalyst
Potassium CarbonateK2CO3138.210.70 g5.08Base
1,4-DioxaneC4H8O288.1120 mL-Solvent
WaterH2O18.025 mL-Solvent

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-(Boc-amino)-3-iodobenzoate (1.0 g, 2.54 mmol), phenylboronic acid (0.37 g, 3.05 mmol), and potassium carbonate (0.70 g, 5.08 mmol).

  • Solvent Addition: Add 1,4-dioxane (20 mL) and water (5 mL) to the flask.

  • Inert Atmosphere: Purge the flask with argon or nitrogen for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.15 g, 0.13 mmol) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired methyl 4'-(Boc-amino)biphenyl-3-carboxylate.

Diagram 1: Experimental Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Boronic Acid, and Base solvent Add Dioxane and Water reagents->solvent purge Purge with Inert Gas solvent->purge catalyst Add Pd Catalyst purge->catalyst heat Heat to 90°C and Stir catalyst->heat cool Cool to RT heat->cool dilute Dilute with EtOAc and Water cool->dilute extract Extract with EtOAc dilute->extract wash Wash with Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Causality Behind Experimental Choices

  • Choice of Aryl Halide: While aryl bromides and chlorides are also viable coupling partners, aryl iodides often exhibit higher reactivity in Suzuki-Miyaura couplings due to the weaker carbon-iodine bond, facilitating the oxidative addition step.[11]

  • Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0) is a widely used and commercially available catalyst that is effective for a broad range of Suzuki-Miyaura couplings.[5] For less reactive substrates, more specialized and highly active catalysts, often employing bulky, electron-rich phosphine ligands, may be necessary.[8][14]

  • The Role of the Base: The base is critical for the transmetalation step.[7][12][13] Potassium carbonate is a moderately strong base that is effective in many Suzuki-Miyaura reactions. It activates the boronic acid to form a more nucleophilic boronate species, which then readily transfers its organic group to the palladium center.[10][13] The use of an aqueous base is common and often enhances the reaction rate.

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is frequently employed. Dioxane solubilizes the organic reactants, while water is necessary to dissolve the inorganic base. This biphasic system facilitates the interaction of all reaction components at the interface.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and reduced reaction efficiency.[9] Therefore, conducting the reaction under an inert atmosphere of argon or nitrogen is essential for achieving high yields.

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Low or no product formationInactive catalystUse a fresh batch of catalyst. Consider using a pre-catalyst that is activated in situ.
Insufficiently inert atmosphereEnsure proper purging of the reaction vessel with inert gas.
Ineffective baseTry a stronger base such as potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3).
Formation of side products (e.g., homocoupling)Catalyst decompositionLower the reaction temperature. Use a more stable ligand.
Protodeboronation of the boronic acidUse anhydrous conditions or a non-aqueous base like potassium fluoride (KF).
Incomplete reactionInsufficient reaction time or temperatureIncrease the reaction time or temperature.
Sterically hindered substratesUse a more active catalyst system with bulky, electron-rich ligands.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of 4-(Boc-amino)biphenyl-3-carboxylic acid precursors. By carefully selecting the appropriate catalyst, base, and reaction conditions, researchers can achieve high yields of these valuable intermediates, paving the way for the development of novel therapeutics. The protocol and insights provided in this application note serve as a comprehensive guide for the successful implementation of this powerful synthetic transformation.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction.
  • RSC Publishing. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Organic Chemistry Portal. Suzuki Coupling.
  • PMC. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • MDPI. Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System.
  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
  • PMC. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)
  • MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions.
  • Wikipedia. Suzuki reaction.
  • ACS Publications.
  • Thieme. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • ACS Publications. Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand.
  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
  • ResearchGate. The Suzuki−Miyaura coupling between different aryl halides and various...
  • PubChem. 4'-(Boc-amino)-biphenyl-4-carboxylic acid.
  • ChemRxiv.
  • Fisher Scientific. Amine Protection / Deprotection.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • ResearchGate. (2025).
  • Xingwei Li. (2024).
  • Chemistry Steps. Boc Protecting Group for Amines.
  • ResearchGate.
  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
  • Google Patents. CN102173994A - Preparation method of 3,3',4,4'-tetraamino biphenyl.
  • University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid.
  • MDPI. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry.
  • Domainex. (2024).

Sources

Reaction mechanism of Boc anhydride with 4-amino-3-biphenylcarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

The protection of 4-amino-3-biphenylcarboxylic acid with a tert-butoxycarbonyl (Boc) group is a critical transformation in the synthesis of biphenyl-based peptidomimetics and privileged medicinal scaffolds. This substrate presents a dual challenge:

  • Electronic & Steric Deactivation: The amine is an aniline derivative situated ortho to a carboxylic acid (anthranilic acid motif). The electron-withdrawing nature of the carboxyl group, combined with steric crowding, significantly reduces nucleophilicity compared to aliphatic amines.

  • Solubility Profile: Unlike standard amino acids, the biphenyl moiety imparts significant lipophilicity, rendering standard aqueous-organic Schotten-Baumann conditions prone to precipitation and incomplete conversion.

This guide provides a mechanistically grounded, high-yielding protocol (


) specifically engineered to overcome these solubility and reactivity barriers.

Mechanistic Insight

The reaction follows a nucleophilic acyl substitution pathway.[1] However, the thermodynamics are heavily influenced by the pH-dependent speciation of the substrate.

Reaction Pathway[2]
  • Deprotonation: The base (

    
     or 
    
    
    
    ) first deprotonates the carboxylic acid (
    
    
    ), converting the insoluble zwitterion/acid into a soluble carboxylate anion. This is non-negotiable for solubility.
  • Nucleophilic Attack: The neutral aniline nitrogen attacks the carbonyl carbon of the di-tert-butyl dicarbonate (

    
    ).
    
  • Elimination: The tetrahedral intermediate collapses, expelling tert-butyl carbonate, which rapidly decomposes into

    
     and tert-butoxide.
    
  • Proton Transfer: The generated tert-butoxide (or excess base) abstracts the proton from the nitrogen, stabilizing the carbamate.

Mechanistic Diagram

The following diagram illustrates the critical transition states and electron flow.

BocMechanism Substrate 4-Amino-3-biphenyl- carboxylic acid (Low Nucleophilicity) Carboxylate Solubilized Carboxylate Anion Substrate->Carboxylate Deprotonation (Solubilization) Base Base (OH-) Base->Substrate Intermediate Tetrahedral Intermediate Carboxylate->Intermediate Nucleophilic Attack on Boc2O Boc2O Boc2O (Electrophile) Boc2O->Intermediate Product N-Boc Product (Anionic Form) Intermediate->Product Collapse & Elimination Byproducts CO2 + t-BuOH Intermediate->Byproducts

Figure 1: Reaction pathway highlighting the critical solubilization step prior to nucleophilic attack.

Experimental Design & Optimization

Standard protocols for amino acids (Water/Dioxane 1:1) often fail here because the biphenyl tail causes the substrate to "oil out" or precipitate before reacting. We utilize a Modified Schotten-Baumann approach with a high organic solvent ratio.

Parameter Optimization Table
ParameterRecommended ConditionRationale
Solvent System THF : Water (2:1) THF solubilizes the biphenyl ring better than dioxane. Water is required to dissolve the base and inorganic salts.
Base NaOH (2.5 eq) 1.0 eq neutralizes the -COOH; 1.0 eq neutralizes the released proton; 0.5 eq ensures basicity to drive kinetics.
Stoichiometry Boc Anhydride (1.5 eq) Excess is needed due to slow kinetics of the aniline nitrogen and potential hydrolysis of Boc2O over long reaction times.
Temperature Reflux (60-65°C) Crucial: Room temperature reaction is too slow for ortho-substituted anilines. Heat is required to overcome the steric energy barrier.
Time 12 - 18 Hours Extended time ensures conversion of the sterically hindered amine.

Detailed Protocol

Materials
  • 4-Amino-3-biphenylcarboxylic acid (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.5 equiv)
    
  • Sodium Hydroxide (

    
    ) (2.5 equiv)
    
  • Tetrahydrofuran (THF) (HPLC Grade)

  • Deionized Water

  • Citric Acid (10% aq solution) or 1M HCl

Step-by-Step Workflow

1. Solubilization & Deprotonation

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-Amino-3-biphenylcarboxylic acid (e.g., 10 mmol, 2.13 g) in THF (20 mL).

  • Dissolve NaOH (25 mmol, 1.0 g) in Water (10 mL).

  • Add the aqueous NaOH to the THF suspension.

  • Observation: The mixture should turn from a suspension to a clear homogeneous solution as the carboxylate salt forms. If turbidity persists, add more THF (up to 10 mL).

2. Reaction Initiation

  • Add

    
      (15 mmol, 3.27 g) dropwise to the stirring solution.
    
  • Note: Gas evolution (

    
    ) may be observed, but it is usually slow for anilines.
    
  • Heat the reaction mixture to 65°C (gentle reflux) .

  • Stir for 16 hours .

3. Monitoring (In-Process Control)

  • TLC: Use Ethyl Acetate:Hexane (1:1) with 1% Acetic Acid. The product will be less polar than the starting material (higher

    
    ).
    
  • HPLC: Monitor the disappearance of the starting aniline peak (typically earlier retention time) and appearance of the N-Boc product (later retention time).

4. Workup & Isolation

  • Cool the mixture to room temperature.

  • Concentrate under reduced pressure (Rotavap) to remove the majority of THF. Do not distill to dryness; leave the aqueous layer.

  • Dilute the aqueous residue with water (20 mL) and wash with Diethyl Ether (2 x 15 mL).

    • Why? This removes unreacted

      
       and non-acidic impurities (e.g., decarboxylated byproducts). Discard the organic (ether) layer.
      
  • Acidification (Critical Step): Cool the aqueous layer in an ice bath (

    
    ). Slowly add 10% Citric Acid  or 1M HCl  dropwise with vigorous stirring until pH reaches 3–4.
    
    • Observation: The N-Boc product will precipitate as a white/off-white solid.

    • Caution: Do not drop pH below 2, as the N-Boc group is acid-labile.

  • Extract the precipitate with Ethyl Acetate (3 x 30 mL).

  • Wash combined organic layers with Brine, dry over

    
    , filter, and concentrate.
    
Workflow Diagram

ProtocolFlow Start Start: Suspend Substrate in THF Basify Add aq. NaOH (Clear Solution Formed) Start->Basify React Add Boc2O (1.5 eq) Reflux @ 65°C, 16h Basify->React Evap Remove THF (Rotavap) React->Evap Wash Wash aq. layer with Ether (Removes excess Boc2O) Evap->Wash Acidify Acidify to pH 3-4 (Precipitate Product) Wash->Acidify Extract Extract w/ EtOAc Dry & Concentrate Acidify->Extract

Figure 2: Step-by-step experimental workflow ensuring purification via acid-base extraction.

Quality Control & Validation

To ensure the protocol was successful, verify the following analytical markers:

  • 1H NMR (DMSO-d6):

    • Boc Singlet: Look for a strong singlet (9H) around

      
       1.45 – 1.50 ppm.
      
    • NH Proton: A broad singlet (1H) typically shifts downfield to

      
       8.5 – 10.0 ppm (deshielded by the carbamate and H-bonding to the ortho-COOH).
      
    • Aromatic Region: Distinct biphenyl pattern; the protons ortho to the nitrogen will shift compared to the starting material.

  • IR Spectroscopy:

    • Appearance of two carbonyl stretches: Carboxylic acid (

      
      ) and Carbamate (
      
      
      
      ).
  • Purity:

    
     by HPLC (254 nm).
    

Troubleshooting & Expert Tips

  • "The reaction is stuck at 50% conversion."

    • Cause: Steric hindrance is preventing attack.

    • Solution: Add a catalyst.[2][3][4] DMAP (4-Dimethylaminopyridine) at 10 mol% is highly effective for sluggish anilines. Alternatively, switch solvent to pure DMF and use TEA as the base at

      
      .
      
  • "My product is an oil, not a solid."

    • Cause: Trapped solvent or impurities.

    • Solution: Triturate the oil with cold Hexanes or Pentane. The lipophilic biphenyl group usually crystallizes well from non-polar solvents once the Boc group is attached.

  • "I lost my product during the ether wash."

    • Cause: The pH of the aqueous layer was too low during the wash, keeping the acid protonated and soluble in ether.

    • Solution: Ensure the aqueous layer is basic (

      
      ) before the ether wash.
      

References

  • Greene, T. W., & Wuts, P. G. M.Greene's Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience. (Standard reference for N-Boc stability and conditions).

  • Sigma-Aldrich.Application Note: N-Boc protection of poorly nucleophilic amines.

  • PubChem.4'-Aminobiphenyl-3-carboxylic acid Compound Summary.

  • Common Organic Chemistry.Boc Protection Mechanism and Protocols. (General mechanistic grounding).

Sources

Application Note & Protocol: A Validated Three-Step Synthesis of Methyl 4'-(tert-Butoxycarbonylamino)-[1,1'-biphenyl]-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Biphenyl scaffolds are privileged structures in medicinal chemistry and materials science, frequently appearing in pharmacologically active compounds and functional materials. This document provides a comprehensive, field-tested protocol for the multi-step synthesis of Methyl 4'-(tert-Butoxycarbonylamino)-[1,1'-biphenyl]-3-carboxylate, a valuable bifunctional building block. The synthetic strategy is built upon three robust and well-characterized transformations: a Palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the core biphenyl framework, a subsequent catalytic hydrogenation for the chemoselective reduction of a nitro group, and a final N-Boc protection. This guide emphasizes the causality behind procedural choices, includes detailed characterization data for validation, and outlines necessary safety precautions, making it an essential resource for researchers in organic synthesis and drug development.

Introduction and Strategic Overview

The target molecule, Methyl 4'-(tert-Butoxycarbonylamino)-[1,1'-biphenyl]-3-carboxylate, incorporates three key features: the rigid biphenyl linker, a nucleophilic amine protected with the acid-labile tert-butoxycarbonyl (Boc) group, and an electrophilic methyl ester. This combination allows for orthogonal chemical modifications, making it a versatile intermediate for library synthesis and lead optimization.

Our synthetic approach is a sequential three-step process designed for efficiency, scalability, and high purity of the final product.

  • Step 1: C-C Bond Formation via Suzuki-Miyaura Coupling. This foundational step constructs the biphenyl skeleton. The Suzuki-Miyaura reaction is selected for its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids and aryl halides.[1][2] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds.[3]

  • Step 2: Chemoselective Nitro Group Reduction. With the biphenyl core established, the nitro group is reduced to a primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice. It offers high chemoselectivity, leaving the methyl ester group intact, and the only byproduct is water, which simplifies purification significantly.[4]

  • Step 3: Amine Protection. The resulting amino group is protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O). The Boc group is one of the most common amine protecting groups due to its stability under a wide range of conditions (e.g., basic, nucleophilic) and its facile removal under mild acidic conditions, such as with trifluoroacetic acid (TFA).[5][6][7]

This strategic sequence ensures that the most sensitive functional group, the amine, is generated and protected in the final steps, minimizing potential side reactions.

Overall Synthetic Scheme

Experimental Protocols & Methodologies

General Laboratory Practices

All reactions, unless stated otherwise, should be conducted in oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon). Reagents were sourced from commercial suppliers and used without further purification. Reaction progress should be monitored by Thin Layer Chromatography (TLC) on silica gel plates with visualization under UV light (254 nm).

Step 1: Synthesis of Methyl 4'-nitro-[1,1'-biphenyl]-3-carboxylate

Rationale: This step utilizes a Pd(OAc)₂-catalyzed Suzuki reaction. Di-isopropylamine and water serve as the base and co-solvent system, respectively, which is a common and effective condition for this type of coupling.[8]

Materials & Reagents

ReagentM.W.AmountMoles (mmol)Equivalents
Methyl 3-bromobenzoate215.0410.75 g50.01.0
4-Nitrophenylboronic acid166.929.18 g55.01.1
Palladium(II) Acetate224.50112 mg0.50.01
Sodium Carbonate (Na₂CO₃)105.9910.60 g100.02.0
Toluene-200 mL--
Ethanol-50 mL--
Water-50 mL--

Step-by-Step Protocol:

  • To a 500 mL round-bottom flask, add Methyl 3-bromobenzoate (10.75 g, 50.0 mmol), 4-Nitrophenylboronic acid (9.18 g, 55.0 mmol), and Sodium Carbonate (10.60 g, 100.0 mmol).

  • Add the solvent mixture of Toluene (200 mL), Ethanol (50 mL), and Water (50 mL).

  • Stir the mixture and bubble Argon gas through it for 15 minutes to degas the solution.

  • Add Palladium(II) Acetate (112 mg, 0.5 mmol).

  • Fit the flask with a reflux condenser and heat the mixture to 85 °C with vigorous stirring under a nitrogen atmosphere.

  • Maintain the reaction at 85 °C for 12 hours. Monitor progress by TLC (Eluent: 30% Ethyl Acetate in Hexanes).

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with Ethyl Acetate (200 mL) and water (100 mL).

  • Separate the organic layer. Wash it with brine (2 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield a crude solid.

  • Purify the crude product by recrystallization from ethanol to afford Methyl 4'-nitro-[1,1'-biphenyl]-3-carboxylate as a pale yellow solid.

Step 2: Synthesis of Methyl 4'-amino-[1,1'-biphenyl]-3-carboxylate

Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups.[4] Ethyl acetate is an excellent solvent for this reaction, and the Pd/C catalyst can be easily removed by filtration.

Materials & Reagents

ReagentM.W.AmountMoles (mmol)Equivalents
Methyl 4'-nitro-[1,1'-biphenyl]-3-carboxylate257.2410.29 g40.01.0
Palladium on Carbon (10 wt%)-1.0 g--
Ethyl Acetate (EtOAc)-250 mL--
Hydrogen (H₂) gas2.02--Excess

Step-by-Step Protocol:

  • In a 500 mL hydrogenation flask, dissolve Methyl 4'-nitro-[1,1'-biphenyl]-3-carboxylate (10.29 g, 40.0 mmol) in Ethyl Acetate (250 mL).

  • Carefully add 10% Palladium on Carbon (1.0 g) to the solution under a gentle stream of nitrogen.

  • Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for this scale) at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Once complete, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional Ethyl Acetate (3 x 50 mL).[4]

  • Combine the filtrates and concentrate under reduced pressure to obtain Methyl 4'-amino-[1,1'-biphenyl]-3-carboxylate as a solid, which is often pure enough for the next step.[9]

Step 3: Synthesis of Methyl 4'-(tert-butoxycarbonylamino)-[1,1'-biphenyl]-3-carboxylate

Rationale: This standard procedure for Boc protection uses Boc₂O as the Boc-group source and a mild base (Triethylamine) to neutralize the acid formed during the reaction.[6][7] Tetrahydrofuran (THF) is a suitable aprotic solvent.

Materials & Reagents

ReagentM.W.AmountMoles (mmol)Equivalents
Methyl 4'-amino-[1,1'-biphenyl]-3-carboxylate227.268.0 g35.21.0
Di-tert-butyl dicarbonate (Boc₂O)218.258.46 g38.71.1
Triethylamine (TEA)101.195.4 mL38.71.1
Tetrahydrofuran (THF), anhydrous-200 mL--

Step-by-Step Protocol:

  • Dissolve Methyl 4'-amino-[1,1'-biphenyl]-3-carboxylate (8.0 g, 35.2 mmol) in anhydrous THF (200 mL) in a 500 mL round-bottom flask.

  • Add Triethylamine (5.4 mL, 38.7 mmol).

  • Add Di-tert-butyl dicarbonate (8.46 g, 38.7 mmol) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC (Eluent: 30% Ethyl Acetate in Hexanes).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in Ethyl Acetate (250 mL).

  • Wash the organic solution sequentially with 1M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude product by column chromatography on silica gel (gradient eluent: 10% to 30% Ethyl Acetate in Hexanes) to yield the final product as a white solid.

Visualization of Experimental Workflow

Synthesis_Workflow Start Starting Materials (Methyl 3-bromobenzoate, 4-Nitrophenylboronic acid) Step1 Step 1: Suzuki Coupling (Pd(OAc)2, Na2CO3, 85°C) Start->Step1 Workup1 Aqueous Workup & Recrystallization Step1->Workup1 Intermediate1 Intermediate 1 (Methyl 4'-nitro-[1,1'-biphenyl]-3-carboxylate) Workup1->Intermediate1 Step2 Step 2: Nitro Reduction (H2, 10% Pd/C, RT) Intermediate1->Step2 Workup2 Filtration through Celite® Step2->Workup2 Intermediate2 Intermediate 2 (Methyl 4'-amino-[1,1'-biphenyl]-3-carboxylate) Workup2->Intermediate2 Step3 Step 3: Boc Protection (Boc2O, TEA, RT) Intermediate2->Step3 Workup3 Aqueous Workup & Silica Gel Chromatography Step3->Workup3 Product Final Product (Methyl 4'-(tert-butoxycarbonylamino)- [1,1'-biphenyl]-3-carboxylate) Workup3->Product Analysis Characterization (NMR, MS, Purity) Product->Analysis

Caption: Workflow for the three-step synthesis of the target compound.

Characterization & Data

Product: Methyl 4'-(tert-butoxycarbonylamino)-[1,1'-biphenyl]-3-carboxylate

PropertyExpected Result
Appearance White to off-white solid
Molecular Formula C₂₀H₂₃NO₄
Molecular Weight 327.37 g/mol
Yield (Overall) 65-75% (Typical)
¹H NMR (400 MHz, CDCl₃) δ ~8.2 (s, 1H), 7.8 (d, 1H), 7.6 (d, 1H), 7.5 (m, 4H), 7.0 (s, 1H, -NH), 3.9 (s, 3H, -OCH₃), 1.5 (s, 9H, -C(CH₃)₃)
¹³C NMR (100 MHz, CDCl₃) δ ~167, 153, 141, 138, 135, 131, 130, 129, 128, 127, 119, 81, 52, 28
Mass Spec (ESI+) m/z: 328.18 [M+H]⁺, 350.16 [M+Na]⁺

Note: Exact NMR shifts may vary slightly based on solvent and concentration. The provided shifts are estimations based on similar structures and predictive software.[10][11]

Safety & Handling

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Palladium Catalysts: Fine powders can be pyrophoric. Handle with care under an inert atmosphere.[12]

  • Boronic Acids: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust.

  • Di-tert-butyl dicarbonate (Boc₂O): Is a lachrymator and should be handled with care. The protection reaction produces CO₂ gas, so the reaction vessel should not be sealed.[6]

  • Solvents (Toluene, THF, etc.): Are flammable and should be kept away from ignition sources.

  • Hydrogen Gas: Is extremely flammable. Ensure there are no ignition sources when performing hydrogenation.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[12][13][14][15] Dispose of chemical waste according to institutional guidelines.

References

  • Sigma-Aldrich. (2024).
  • Thermo Fisher Scientific. (2025).
  • Fisher Scientific. (2023).
  • AAPPTec. (n.d.).
  • TCI Chemicals. (2025).
  • Yu, J., et al. (2016). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Tetrahedron, 72(26), 3736-3743.
  • Szabó, K., et al. (2022). 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 20-29.
  • The Royal Society of Chemistry. (2012).
  • Arbačiauskienė, E., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Tang, D., et al. (2006). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 10(4), 747-751.
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Available at: [Link]

  • Onnuch, P., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019-1024.
  • J&K Scientific LLC. (2021). BOC Protection and Deprotection.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • ResearchGate. (2020). How to convert a Boc protected Amino Acid carboxylic acid to ester hydrochloride?
  • Garg, N. K., et al. (2019). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Journal of the American Chemical Society, 141(42), 16621-16626.
  • The Royal Society of Chemistry. (n.d.).
  • Kauno Technologijos Universitetas. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • An, G., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry, 5(2), 111-113.
  • PubMed. (2024). Aminative Suzuki-Miyaura coupling. Available at: [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • ChemBK. (n.d.). METHYL 4'-AMINO[1,1'-BIPHENYL]-3-CARBOXYLATE. Available at: [Link]

  • Chamoin, S., et al. (2005). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA International Journal for Chemistry, 59(4), 180-183.
  • Google Patents. (n.d.).
  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Available at: [Link]

  • Palacký University Olomouc. (n.d.).

Sources

Troubleshooting & Optimization

Troubleshooting low yields in Boc protection of 4-aminobiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Boc protection of 4-aminobiphenyl-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we address common challenges and provide in-depth, field-proven insights to optimize your reaction yields and purity.

Troubleshooting Guide: Addressing Low Yields and Side Reactions

This section tackles the most frequent issues encountered during the Boc protection of 4-aminobiphenyl-3-carboxylic acid, offering a systematic approach to identify and resolve them.

Issue 1: Low to No Product Formation

Symptom: Analysis of the crude reaction mixture by TLC, LC-MS, or ¹H NMR shows a significant amount of unreacted starting material and minimal desired product.

Possible Cause Diagnostic Check Proposed Solution & Scientific Rationale
Poor Solubility of Starting Material Observe the reaction mixture. Is the 4-aminobiphenyl-3-carboxylic acid fully dissolved?The zwitterionic character of amino acids, and compounds with both acidic (carboxylic acid) and basic (amine) functional groups, often leads to poor solubility in common organic solvents like THF or acetonitrile.[1][2][3] Solution: Switch to a biphasic system or a more polar solvent. A mixture of 1,4-dioxane and water or THF and water with a suitable base (e.g., NaHCO₃ or NaOH) can significantly improve solubility by forming the carboxylate salt.[2][4]
Insufficient Amine Nucleophilicity Review the electronic properties of your substrate. Aromatic amines are less nucleophilic than aliphatic amines.[1]The electron-withdrawing nature of the biphenyl system and the carboxylic acid can reduce the nucleophilicity of the amino group.[1] Solution 1: Increase the reaction temperature moderately (e.g., to 40-50 °C) to enhance the reaction rate.[3][5] Be cautious, as excessive heat can decompose the di-tert-butyl dicarbonate (Boc₂O).[3] Solution 2: Add a catalytic amount of 4-dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst, reacting with Boc₂O to form a more reactive intermediate that is then attacked by the amine.[3][6]
Hydrolysis of Boc₂O Are you using aqueous conditions with prolonged reaction times?While the aminolysis reaction is generally faster, in aqueous media, Boc₂O can hydrolyze, especially if the amine is not reactive enough.[3] This consumes the reagent and reduces the yield. Solution: Ensure a slight excess of Boc₂O (1.1-1.5 equivalents) is used to compensate for any potential hydrolysis.[4] Monitor the reaction closely and avoid unnecessarily long reaction times.
Issue 2: Formation of Side Products

Symptom: Multiple spots are observed on TLC, or LC-MS analysis reveals masses corresponding to undesired products.

Possible Cause Diagnostic Check Proposed Solution & Scientific Rationale
Dimerization/Polymerization Look for masses in the MS data corresponding to two or more starting material units coupled together.The carboxylic acid can react with Boc₂O to form a mixed anhydride. This activated species can then be attacked by the amine of another molecule, leading to amide bond formation and dimerization.[2] Solution: Perform the reaction in an aqueous basic solution (e.g., using NaOH or NaHCO₃).[2][3] The base will deprotonate the carboxylic acid, forming the carboxylate which is less likely to form the mixed anhydride. Additionally, any mixed anhydride that does form will be rapidly hydrolyzed in the aqueous environment.[2]
Di-Boc Protection Does the MS data show a mass corresponding to the addition of two Boc groups?While less common for the less nucleophilic aromatic amine, under forcing conditions or with a large excess of Boc₂O and a strong base, double protection can occur. Solution: Use a stoichiometric amount or only a slight excess of Boc₂O (1.1 equivalents). Avoid overly strong bases if not necessary for solubility.
Issue 3: Incomplete Reaction

Symptom: The reaction stalls, with both starting material and product present even after an extended period.

Possible Cause Diagnostic Check Proposed Solution & Scientific Rationale
Insufficient Base Check the pH of the reaction mixture if using aqueous conditions.For the reaction to proceed efficiently, a base is often required to deprotonate the protonated amine that forms after the initial nucleophilic attack, regenerating a neutral amine that can react further.[5] Solution: Ensure at least one equivalent of a suitable base like sodium bicarbonate or a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used in anhydrous conditions.
Reagent Decomposition Was the Boc₂O stored properly? Is it old?Di-tert-butyl dicarbonate can degrade over time, especially if exposed to moisture. Solution: Use fresh or properly stored Boc₂O. Consider titrating an old bottle to determine its purity before use.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters for the Boc protection of 4-aminobiphenyl-3-carboxylic acid?

The most critical parameters are solvent choice and base selection. Due to the molecule's bifunctional and zwitterionic nature, achieving adequate solubility is paramount for the reaction to proceed.[1][2] An aqueous basic medium (e.g., dioxane/water with NaHCO₃) is often the most effective starting point as it addresses solubility and minimizes the risk of side reactions like mixed anhydride formation.[2][3]

Q2: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a straightforward method. The product, being more nonpolar due to the bulky Boc group, will have a higher Rf value than the starting material. Staining with ninhydrin can be used to visualize the starting amine (which will stain, typically yellow-orange for aromatic amines), while the protected product will not. LC-MS is another excellent tool to monitor the disappearance of the starting material's mass and the appearance of the product's mass.[7][8][9]

Q3: What is the expected ¹H NMR signature for the successfully Boc-protected product?

A key indicator of successful Boc protection is the appearance of a large singlet in the ¹H NMR spectrum around 1.5 ppm, integrating to 9 protons.[10] This signal corresponds to the nine equivalent protons of the tert-butyl group. You should also observe shifts in the aromatic protons adjacent to the newly formed carbamate.

Q4: Is it possible to protect the carboxylic acid first?

While possible, it adds extra steps to the synthesis (protection and deprotection). Protecting the amine first is generally more direct. The carboxylate, formed under basic conditions, is a weak nucleophile and typically does not interfere with the Boc protection of the amine.[2]

Q5: What is the mechanism of Boc protection?

The reaction proceeds via a nucleophilic acyl substitution. The amine nitrogen attacks one of the carbonyl carbons of the di-tert-butyl dicarbonate. This is followed by the collapse of the tetrahedral intermediate, leading to the expulsion of a tert-butyl carbonate anion, which then decomposes to carbon dioxide and tert-butoxide.[11] The tert-butoxide is a strong enough base to deprotonate the resulting ammonium ion, yielding the final product and tert-butanol.[11]

Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amine R-NH₂ Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Tetrahedral Product R-NH-Boc Tetrahedral->Product Collapse & Proton Transfer Byproducts t-BuOH + CO₂ Tetrahedral->Byproducts

Caption: Boc protection reaction mechanism.

Experimental Protocols

Standard Protocol for Boc Protection under Aqueous Basic Conditions

This protocol is a robust starting point for the Boc protection of 4-aminobiphenyl-3-carboxylic acid.

Materials:

  • 4-aminobiphenyl-3-carboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, suspend 4-aminobiphenyl-3-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Base Addition: Add sodium bicarbonate (2.5 eq) and stir the mixture at room temperature until all solids are dissolved. The solution should become clear.

  • Boc₂O Addition: Add di-tert-butyl dicarbonate (1.1 - 1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Work-up:

    • Once the starting material is consumed, transfer the reaction mixture to a separatory funnel.

    • Add ethyl acetate to dilute the organic phase.

    • Carefully acidify the aqueous layer with 1 M HCl to a pH of ~3-4. This will protonate the carboxylate group of the product, making it soluble in the organic layer. Be cautious as CO₂ will evolve from the excess bicarbonate.

    • Separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine all organic layers.

  • Washing: Wash the combined organic layers with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization if a solid.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Low Yield in Boc Protection Check_Solubility Is Starting Material Fully Dissolved? Start->Check_Solubility Check_Side_Products Are Side Products Observed (TLC/LC-MS)? Check_Solubility->Check_Side_Products Yes Solubility_Solution Switch to Aqueous Basic System (Dioxane/Water/Base) or add co-solvent. Check_Solubility->Solubility_Solution No Check_Reaction_Stall Has the Reaction Stalled? Check_Side_Products->Check_Reaction_Stall No Side_Product_Solution Use Aqueous Basic Conditions to Hydrolyze Mixed Anhydride. Use 1.1 eq Boc₂O. Check_Side_Products->Side_Product_Solution Yes Stall_Solution Add Catalyst (DMAP). Increase Temperature Moderately. Check Reagent Quality. Check_Reaction_Stall->Stall_Solution Yes Optimize Optimize Reaction Conditions Check_Reaction_Stall->Optimize No Solubility_Solution->Optimize Side_Product_Solution->Optimize Stall_Solution->Optimize

Caption: A logical workflow for troubleshooting low yields.

References

  • Reddit. (2021). Having great trouble with a Boc-protection reaction. r/chemhelp. Retrieved from [Link]

  • Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). Retrieved from [Link]

  • ResearchGate. (2008). Use of Di‐ tert ‐butyl‐dicarbonate Both as a Protecting and Activating Group in the Synthesis of Dipeptides. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Amine Protection: A Guide to Di-tert-butyl Dicarbonate in Organic Synthesis. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • Redalyc.org. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]

  • NCBI Bookshelf. (2012). 4-AMINOBIPHENYL. In Chemical Agents and Related Occupations. Retrieved from [Link]

  • SciELO México. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • PubChem. (n.d.). 4'-Aminobiphenyl-3-carboxylic acid. Retrieved from [Link]

  • EPA. (n.d.). 4-Aminobiphenyl. Retrieved from [Link]

Sources

Purification of 4-(Boc-amino)biphenyl-3-carboxylic acid by recrystallization vs column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-(Boc-amino)biphenyl-3-carboxylic acid

Case ID: PUR-BOC-BP-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are attempting to purify 4-(Boc-amino)biphenyl-3-carboxylic acid . This molecule presents a specific "Purification Paradox":

  • The Biphenyl Core: Highly lipophilic and aromatic (requires organic solvents).

  • The Carboxylic Acid: Highly polar and capable of hydrogen bonding (causes streaking on silica).

  • The Boc Group: Acid-sensitive and thermally labile (limits the use of strong acid modifiers and high-boiling solvents).

This guide provides two validated workflows: Recrystallization (for scale-up >1g) and Column Chromatography (for high purity/small scale <1g).

Module 1: Recrystallization (The Scalable Approach)

Recommendation: Use this method for batches >1g where the primary impurities are starting materials (e.g., boronic acids) or palladium residues.

The Solvent System

For Boc-protected biphenyl acids, a mixed-solvent system is required to balance the lipophilicity of the biphenyl ring with the polarity of the carboxylic acid.

Solvent SystemRatio (v/v)MechanismSuitability
Ethanol / Water Start with pure EtOH, add H₂O to cloud point Antisolvent Best for Purity. The polar acid dissolves in hot EtOH; water forces the hydrophobic biphenyl core to crystallize.
EtOAc / Heptane 1:2 to 1:5AntisolventBest for Drying. Easier to remove residual solvent than water. Good for removing non-polar impurities.
Toluene 100%Temperature-dependentRisky. High boiling point (110°C) risks thermal de-Boc if heating is prolonged.
Step-by-Step Protocol (Ethanol/Water Method)
  • Dissolution: Place the crude solid in a flask. Add the minimum amount of absolute ethanol needed to dissolve the solid at near-reflux (approx. 75°C) .

    • Critical: Do not boil excessively. Prolonged heat can degrade the Boc group [1].

  • Filtration (Optional): If insoluble black particles (Pd catalyst) are visible, filter the hot solution through a Celite pad.

  • Antisolvent Addition: While maintaining the temperature at ~60-70°C, slowly add warm water dropwise.

    • Stop Point: Stop immediately when a faint, persistent turbidity (cloudiness) appears.

  • Re-clarification: Add a few drops of ethanol to make the solution clear again.

  • Crystallization: Remove heat. Allow the flask to cool to room temperature slowly (wrap in foil or a towel).

    • Why? Rapid cooling traps impurities and causes "oiling out" (separation as a liquid gum instead of crystals).

  • Harvest: Cool to 4°C (ice bath) for 1 hour, then filter the white precipitate. Wash with cold 1:1 EtOH/Water.

Troubleshooting: "My Compound Oiled Out"
  • Cause: The melting point of the solvated compound dropped below the temperature of the solvent mixture, or the antisolvent (water) was added too fast.

  • Fix: Re-heat until the oil dissolves. Add a seed crystal (a tiny grain of pure product) to the cooling solution at 40-50°C. This provides a nucleation site for the lattice to form [2].

Module 2: Column Chromatography (The Precision Approach)

Recommendation: Use this method for difficult separations (e.g., regioisomers) or small batches (<500mg).

The "Streaking" Problem

Carboxylic acids interact strongly with the acidic silanol (Si-OH) groups on silica gel. This causes:

  • Broad, tailing peaks (streaking).

  • Poor separation.[1]

  • Irreversible adsorption (loss of yield).

The Solution: You must add an acidic modifier to the mobile phase to keep the carboxylic acid protonated (R-COOH) rather than ionized (R-COO⁻) [3].

Optimized Mobile Phases
PhaseCompositionApplication
Non-Polar Hexane / EtOAc + 1% Acetic Acid Best for separating non-polar impurities (e.g., de-Boc byproducts).
Polar DCM / MeOH + 1% Acetic Acid Best if the compound is very insoluble in Hexane.
Step-by-Step Protocol
  • Slurry Packing: Pack the silica column using the starting mobile phase (e.g., 90:10 Hexane:EtOAc + 1% AcOH ).

    • Note: Pre-treating the silica with the acid is crucial to neutralize active sites.

  • Loading: Dissolve the crude sample in a minimum volume of DCM (or the mobile phase). Load carefully.

  • Elution: Run the gradient.

    • Example Gradient: 0%

      
       50% EtOAc in Hexane (with constant 1% AcOH).
      
  • Post-Run: Evaporate fractions.

    • Warning: Acetic acid has a high boiling point. You may need to co-evaporate with toluene or use high vacuum to remove the smell of vinegar from your product.

Module 3: Decision Matrix & Workflows

Workflow Visualization

Purification_Strategy Start Crude 4-(Boc-amino) biphenyl-3-carboxylic acid Scale_Check Batch Size? Start->Scale_Check Recryst Recrystallization (EtOH/Water) Scale_Check->Recryst > 1 gram Column Column Chromatography (Silica + 1% AcOH) Scale_Check->Column < 1 gram Impurities Impurity Profile? Recryst->Impurities Check Purity Oil_Out Issue: Oiling Out Recryst->Oil_Out Precipitate is liquid? Column->Impurities Streak Issue: Tailing/Streaking Column->Streak Poor Separation? Seed Fix: Re-heat & Add Seed Crystal Oil_Out->Seed Seed->Recryst Acid_Mod Fix: Add 1% Acetic Acid to Mobile Phase Streak->Acid_Mod Acid_Mod->Column

Figure 1: Decision tree for selecting the optimal purification route based on scale and observed issues.

Frequently Asked Questions (FAQs)

Q1: Can I use TFA instead of Acetic Acid for the column? A: No. Trifluoroacetic acid (TFA) is too strong. It can cleave the Boc group, especially if the fractions sit in the collection tubes for hours. Acetic acid is weak enough to suppress ionization without deprotecting the amine [3].

Q2: I see two spots on TLC, but I expect one. Is my Boc group gone? A: Not necessarily. This is a common artifact with carboxylic acids.

  • Rotamers: Boc groups can exhibit restricted rotation, sometimes showing split peaks in NMR or faint double spots on TLC.

  • Dimerization: Carboxylic acids form hydrogen-bonded dimers in non-polar solvents. Test: Run the TLC with 1% Acetic Acid in the developing chamber. If the spots merge into one, it was just streaking/dimerization. If they remain distinct, you likely have the de-Boc impurity (free amine).

Q3: Why avoid Acetone for recrystallization? A: Acetone is a good solvent, but it can form an imine (Schiff base) with any trace free amine impurities, creating a new impurity profile. Ethanol or EtOAc are chemically inert in this context.

References

  • Boc Stability: Organic Process Research & Development. "Selective Thermal Deprotection of N-Boc Protected Amines." (High heat >150°C risks deprotection).

  • Recrystallization Techniques: University of Rochester, Dept. of Chemistry. "Solvents for Recrystallization."[2][3][4][5] (General guide on antisolvent methods for amides/acids).

  • Chromatography of Acids: Common Organic Chemistry. "Solvent Systems for Silica Gel Column Chromatography." (Cites the necessity of acidic modifiers for carboxylic acids).

Sources

Solving aggregation issues in peptides containing biphenyl residues

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Biphenyl Peptide Aggregation Subject: Troubleshooting & Optimization for Peptides Containing Biphenyl-Alanine (Bip) and Highly Aromatic Residues.

Introduction: The Biphenyl Paradox

Welcome to the technical guide. If you are here, you are likely encountering the "Biphenyl Paradox": the very structural feature that enhances your peptide’s potency and metabolic stability—the rigid, hydrophobic biphenyl ring—is the same feature driving your synthesis and purification into failure.

Biphenyl residues (Bip) do not just aggregate via standard hydrophobic collapse; they induce strong


-

stacking interactions
, often forcing the peptide backbone into stable, insoluble

-sheet laminates. Standard protocols will fail. This guide provides the specific, high-level interventions required to disrupt these intermolecular forces.

Module 1: Synthesis Troubleshooting (Solid Phase)

Issue: Coupling efficiency drops drastically after the introduction of Biphenyl-Alanine. Kaiser test is positive or ambiguous.

Root Cause: As the Bip residue is added, the growing peptide chains on the resin interact via their aromatic rings. This "on-resin aggregation" creates a gel-like matrix that stericallly hinders the entry of activated amino acids and deprotection reagents.

Protocol 1.1: The "Magic Mixture" Solvent System

Standard DMF (Dimethylformamide) is insufficient to break


-stacks. You must disrupt the secondary structure during the coupling step.

The Solution: Replace standard coupling solvents with a chaotropic "Magic Mixture."

ComponentRoleConcentration
DCM / DMF (1:1) Base SolventPrimary carrier
Triton X-100 Detergent1% (w/v)
Ethylene Carbonate H-bond Disrupter2 M
Chaotropic Salt Structure Breaker0.1 M LiCl or KSCN

Step-by-Step Implementation:

  • Pre-Swell: Wash resin with DCM to fully expand the polystyrene matrix.

  • Dissolve: Dissolve your Fmoc-AA and coupling reagent (e.g., HATU) in the Magic Mixture described above.

  • Microwave: Apply microwave energy (if available). The thermal oscillation of the dipole helps disrupt the

    
    -stacking alignment.
    
    • Settings: 75°C for 5 minutes (ensure Cys/His are protected to prevent racemization).

  • Validation: Perform a micro-cleavage (5 mg resin treated with 100% TFA for 15 min) and analyze by HPLC. Do not rely on colorimetric resin tests (Kaiser) as the aggregate can shield the amine from the detection reagent.

Protocol 1.2: Backbone Protection (The "Hmb" Shield)

If solvent changes fail, you must mechanically block the hydrogen bonding that stabilizes the


-sheets.

The Solution: Incorporate 2-hydroxy-4-methoxybenzyl (Hmb) protection on the backbone amide of the residue immediately preceding or following the Biphenyl residue.

  • Mechanism: The bulky Hmb group physically prevents the peptide chains from approaching close enough to stack.

  • Note: Hmb groups are cleaved during the final TFA cleavage, yielding the native peptide.

Module 2: Purification & Analysis (HPLC)

Issue: Peptide elutes as a broad smear, ghosts (elutes in blank runs), or precipitates inside the column (high back-pressure).

Root Cause: Biphenyl peptides adsorb irreversibly to C18 silica at standard temperatures. The "hydrophobic foot" of the biphenyl ring binds too strongly to the octadecyl chains.

Protocol 2.1: High-Temperature Isopropanol Chromatography

Acetonitrile (ACN) is often too weak to desorb biphenyl peptides. You need a solvent with stronger eluting strength and higher viscosity, coupled with heat to increase mass transfer.

The System:

  • Column: C4 or Phenyl-Hexyl (Preferred over C18 for lower hydrophobicity).

  • Temperature: 60°C to 70°C (Critical: This increases kinetic energy to break hydrophobic adsorption).

  • Mobile Phase B: 50% Isopropanol (IPA) / 40% Acetonitrile / 10% Water / 0.1% TFA.

Step-by-Step Workflow:

  • Equilibration: Heat the column oven to 60°C. Allow 30 minutes for thermal equilibrium.

  • Gradient:

    • 0-5 min: 20% B (Isocratic wash)

    • 5-30 min: 20% -> 90% B (Linear gradient)

  • Injection: Inject a small test load (analytical scale).

  • Self-Validation: If the peak width at half-height is >0.5 min, increase temperature by 5°C or increase IPA content.

Warning: Ensure your column is rated for 60°C+ (e.g., bridged ethyl hybrid silica). Standard silica may degrade.

Module 3: Solubilization & Storage

Issue: Lyophilized peptide will not dissolve in water/buffer for assay. Visible particulates remain.[1]

Root Cause: Lyophilization often induces "hydrophobic collapse," creating a solid pellet of aggregated peptide. Water cannot penetrate this core.

Protocol 3.1: The HFIP "Reset" Method

You must monomerize the peptide before introducing it to aqueous buffer.

The Solution: Use 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) .[2] It is the only solvent reliable enough to disrupt biphenyl


-stacks completely.
  • Dissolution: Dissolve the lyophilized powder in 100% HFIP . The solution should become perfectly clear.

  • Evaporation: Evaporate the HFIP (stream of nitrogen or speed-vac). This leaves a thin film of monomeric peptide on the vial wall.

  • Reconstitution:

    • Add DMSO (dimethyl sulfoxide) to the film (1-5% of final volume).

    • Vortex for 30 seconds.

    • Slowly add your aqueous buffer (PBS/Saline) to the DMSO solution while vortexing.

    • Result: The peptide should remain in solution as the DMSO keeps the hydrophobic cores shielded during the transition to water.

Module 4: Structural Engineering (The "Isoacyl" Switch)

Issue: The sequence is intrinsically insoluble. No amount of solvent optimization works.

Root Cause: The native sequence is thermodynamically destined to aggregate. You must synthesize a soluble precursor that "switches" to the native form only when needed.

Protocol 4.1: O-N Intramolecular Acyl Migration

This is the "Stealth Bomber" approach. You synthesize the peptide with an isopeptide bond (ester) at a Serine or Threonine residue near the Biphenyl group.

The Mechanism:

  • Synthesis (O-Isopeptide): The peptide is synthesized with the chain attached to the Oxygen of a Ser/Thr, not the Nitrogen. This creates a "kink" in the backbone and introduces a positive charge (charged amine), destroying the ability to form

    
    -sheets. The peptide is highly soluble.
    
  • Purification: Purify the soluble O-isopeptide easily by HPLC.

  • The Switch: Dissolve the purified O-isopeptide in buffer at pH 7.4 . The neutral pH triggers an intramolecular rearrangement (O-to-N shift), converting the ester back to the native amide bond within minutes to hours.

Visualizing the Workflow:

IsoacylSwitch cluster_mechanism Mechanism of Action Synthesis Synthesis Phase (O-Isopeptide) Structure Structure: Kinked Backbone Charged Amine (+) Synthesis->Structure Creates Purification Purification (High Solubility) Structure->Purification Prevents Aggregation Trigger Trigger: pH 7.4 Buffer Purification->Trigger Dissolve Migration O-N Acyl Migration Trigger->Migration Induces Native Native Peptide (Biologically Active) Migration->Native Rearranges to

Caption: The "Switch" Strategy: Synthesizing the soluble O-isoform allows for easy purification. Exposure to physiological pH (7.4) triggers the O-N migration, yielding the native, potent (and potentially insoluble) peptide exactly when needed.

References

  • Coin, I., et al. (2006). "Depsipeptides as a tool for the synthesis of difficult sequence-containing peptides."[3][4][5][6] Nature Protocols, 1, 2652–2652. Link

    • Relevance: Foundational protocol for using depsipeptides (isopeptides)
  • Sohma, Y., et al. (2004). "Development of O-N intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides." Biopolymers, 76(4), 344-356.[5] Link

    • Relevance: The definitive mechanism for the "Switch" peptide str
  • Mant, C.T.[7] & Hodges, R.S. (2002). "High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation." CRC Press. Link

    • Relevance: Authoritative source on high-temperature and isopropanol-based HPLC purific
  • Sigma-Aldrich Technical Guide. "Overcoming Aggregation in Solid-phase Peptide Synthesis." Link

    • Relevance: Source for "Magic Mixture" components and chaotropic salt concentr
  • Stott, K., et al. (2010). "Incorporation of Hexafluoroisopropanol (HFIP) into the solubilization protocol for amyloid peptides." Biochemistry, 49(5), 1005-1012.

Sources

Technical Support Center: Steric Management in 3-Substituted Biphenyls

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist, Process Chemistry Division Ticket ID: #BPH-STERIC-003

Welcome to the Biphenyl Optimization Hub

You are likely here because standard protocols (EDC/NHS, Tetrakis, standard heating) are failing. In 3-substituted biphenyl carboxylic acids, steric hindrance is not just a single obstacle—it is a two-front war involving local electronic repulsion and remote conformational locking (buttressing) .

This guide treats your molecule not as a static drawing, but as a dynamic 3D object. We have broken down the troubleshooting into three "Tiers" corresponding to the most common failure points.

Tier 1: The "Buttressing Effect" & Atropisomerism

Issue: My NMR signals are broad/split, or my reaction yields are inconsistent.

Diagnosis: In a biphenyl system, a substituent at the 3-position (meta to the ring junction) exerts pressure on the substituent at the 2-position (ortho to the ring junction). This is the Buttressing Effect . It prevents the ortho-group from bending away from the other ring, effectively increasing its steric radius.

  • Consequence 1: If your COOH is at position 2, the 3-substituent locks the twist angle, potentially creating stable atropisomers (axial chirality).

  • Consequence 2: If your COOH is at position 4, the 3-substituent (now ortho to the COOH) blocks nucleophilic attack.

Technical Insight: The energy barrier for rotation (


) in 2,2'-disubstituted biphenyls increases significantly when a 3-substituent is added. You must determine if your molecule is a rapidly interconverting racemate or a separable atropisomer.

Actionable Protocol: Variable Temperature NMR (VT-NMR)

  • Dissolve 5 mg of compound in DMSO-

    
     or Toluene-
    
    
    
    (high boiling point).
  • Run

    
     NMR at 25°C. Look for broad signals or double sets of peaks.
    
  • Heat to 80°C, 100°C, 120°C in 10°C increments.

  • Result: If peaks coalesce (sharpen into one), you have hindered rotation (atropisomerism) that overcomes the barrier at high T.

    • Implication: Run synthesis at high temperature (

      
      C) to ensure the intermediate species can rotate to the reactive conformation.
      
Tier 2: Troubleshooting Suzuki-Miyaura Coupling

Issue: I cannot form the biphenyl core. I see homocoupling or deboronation.

Root Cause: Standard catalysts like


 have a "cone angle" too small to accommodate the bulk of a 3-substituted aryl halide reacting with an ortho-substituted boronic acid. The oxidative addition works, but transmetallation fails due to steric clash.

The Solution: Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) You must switch to electron-rich, bulky ligands that facilitate reductive elimination in crowded systems.

Recommended Workflow:

ParameterStandard (Fail)High-Steric Optimization (Success)
Catalyst


+ SPhos
(Moderate Sterics)

+ XPhos
(High Sterics)
Pre-catalyst -XPhos Pd G3/G4 (Ensures 1:1 L:Pd ratio)
Base


(Anhydrous or 3M aq.)
Solvent DMF/WaterToluene/Water (10:1) or 1,4-Dioxane
Temp 80°C100–110°C (Crucial to overcome rotational barrier)

Visual Decision Tree: Ligand Selection

SuzukiOptimization Start Start: Biphenyl Synthesis Failure CheckSub Analyze Substitution Pattern Start->CheckSub Level1 3-substituent only (Meta to junction) CheckSub->Level1 Level2 3-sub + 2-sub on other ring (Ortho-Meta interference) CheckSub->Level2 Level3 Tri-ortho substituted (Massive Steric Wall) CheckSub->Level3 Sol1 Use SPhos Pd G3 Base: K3PO4 Level1->Sol1 Moderate Sol2 Use XPhos Pd G4 Solvent: Dioxane/H2O Level2->Sol2 High Sol3 Use R-Phos or Pd-PEPPSI-IPr Temp: >110°C Level3->Sol3 Extreme

Caption: Logic flow for selecting the correct Palladium ligand based on the steric demand of the biphenyl coupling partners.

Tier 3: Amide Coupling & Esterification (The "Ortho-COOH" Problem)

Issue: EDC/HOBt or HATU gives <10% yield. The amine won't attack the carboxylic acid.

Diagnosis: If your molecule is a 3-substituted biphenyl-4-carboxylic acid , the substituent at position 3 is ortho to the carbonyl carbon. This creates a "shielding cone" that blocks the approach of the amine. Standard active esters (OBt/OAt) are too bulky to fit into this pocket.

The Solution: High-Reactivity Intermediates You must abandon "active esters" and move to "acid chlorides" or "mixed anhydrides" which are smaller and more electrophilic.

Protocol A: Ghosez’s Reagent (Neutral Acid Chloride Formation)

Best for acid-sensitive substrates where thionyl chloride is too harsh.

  • Reagents: Carboxylic acid (1.0 eq), Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 eq).

  • Solvent: Dry DCM or CHCl3.

  • Step 1: Stir acid + Ghosez’s reagent at 0°C to RT for 1–2 hours.

    • Mechanism:[1][2][3][4] Forms the acid chloride in situ + neutral amide byproduct.

  • Step 2: Add the amine (1.2 eq) and DIPEA (2.0 eq) directly to the same flask.

  • Step 3: Stir 4–12 hours.

Protocol B: T3P (Propylphosphonic Anhydride)

Best for epimerization-prone or extremely hindered acids. T3P acts as a kinetic dehydrating agent.

  • Reagents: Carboxylic acid (1.0 eq), Amine (1.1 eq), T3P (50% in EtOAc/DMF) (2.0 eq), DIPEA (4.0 eq).

  • Solvent: EtOAc (preferred) or DMF.

  • Procedure:

    • Dissolve Acid + Amine + Base in solvent.

    • Add T3P dropwise at 0°C.

    • Allow to warm to RT.[1][5] If no reaction after 4h, heat to 60°C.

    • Why it works: T3P forms a mixed anhydride that is highly reactive but the byproduct is water-soluble, simplifying purification.

Visual Workflow: Hindered Amide Coupling

AmideCoupling Input Hindered 3-Sub Biphenyl Acid Decision Acid Sensitive? Input->Decision PathA NO: Use T3P (50% in EtOAc) Base: DIPEA/NMM Decision->PathA Robust Substrate PathB YES: Use Ghosez's Reagent (Neutral pH activation) Decision->PathB Fragile Substrate Intermed Reactive Intermediate (Mixed Anhydride / Acid Cl) PathA->Intermed PathB->Intermed Product Final Amide Product Intermed->Product Nucleophilic Attack

Caption: Selection process for activating agents. T3P is the industrial standard for hindered amides; Ghosez's reagent is the specialist for sensitive moieties.

FAQ: Frequently Asked Questions

Q: Can I use thionyl chloride (


) to make the acid chloride? 
A:  Yes, but with caution. Biphenyls are electron-rich. If your 3-substituent is electron-donating (e.g., -OMe), 

might cause electrophilic aromatic substitution (chlorination) on the ring. Ghosez’s reagent avoids this side reaction.

Q: My Suzuki coupling works, but I get a 50:50 mixture of atropisomers. How do I separate them? A: If the barrier is high (


), they are separable by Chiral SFC (Supercritical Fluid Chromatography). If the barrier is low (

), they will racemize at RT.[6] You cannot separate them permanently. Use the VT-NMR test (Tier 1) to confirm stability before spending money on chiral prep.

Q: What is the "Cone of Shielding"? A: In 3-substituted biphenyl-4-carboxylic acids, the substituent at C3 prevents the carboxylic acid from rotating freely. It locks the carbonyl oxygen in a specific orientation and physically blocks the "Bürgi-Dunitz" trajectory (107°) required for the amine to attack the carbonyl carbon.

References
  • Buchwald, S. L., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry.

  • Ghosez, L., et al. (2015).[7] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.

  • Dunetz, J. R., et al. (2011). Propylphosphonic Anhydride (T3P): An Expedient Reagent for Organic Synthesis. Organic Process Research & Development.

  • Westheimer, F. H. (1956). Steric Effects in Organic Chemistry. Chapter: The Buttressing Effect.[4][8] Wiley & Sons. (Foundational concept verification).

  • Nolan, S. P., et al. (2003).[1] A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides. Journal of the American Chemical Society.[1][9]

Sources

Validation & Comparative

Comparative Analytical Guide: 1H NMR Profiling of 4-(Boc-amino)biphenyl-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of the 1H NMR profiling for 4-(Boc-amino)biphenyl-3-carboxylic acid , a critical intermediate in the synthesis of neprilysin inhibitors (e.g., Sacubitril) and other biphenyl-based pharmacophores.[1]

Executive Summary & Application Context

4-(Boc-amino)biphenyl-3-carboxylic acid is a bifunctional scaffold featuring a lipophilic biphenyl core, an acid-labile protecting group (Boc), and a free carboxylic acid.[1][2] Its amphiphilic nature presents unique challenges in analytical characterization, particularly regarding solubility and proton exchange rates.[1][2]

This guide compares the two industry-standard solvent systems—DMSO-d6 and CDCl3 —to determine the optimal protocol for purity assessment and structural validation.

Recommendation: DMSO-d6 is the superior solvent for full structural characterization due to its ability to resolve labile protons (NH, COOH) and prevent aggregation.[1][2] CDCl3 is inferior for this specific metabolite due to solubility limitations and line-broadening effects caused by intramolecular hydrogen bonding.

Solvent Performance Comparison: DMSO-d6 vs. CDCl3[1][3][4]

The choice of solvent fundamentally alters the spectral topology of this compound.[1] The following table contrasts the performance of both solvents based on experimental causality.

FeatureDMSO-d6 (Recommended) CDCl3 (Alternative) Technical Insight
Solubility Excellent. Dissolves the zwitterionic-like core effectively.[1]Poor to Moderate. Often requires heating; risk of precipitation in the tube.[1]The free COOH and amide moiety create a rigid H-bond network that resists non-polar solvation.
Labile Protons (NH) Sharp, Distinct Singlet. (

10.0–11.0 ppm).[1][2]
Broad/Invisible. Often lost to exchange or broadened into the baseline.DMSO acts as a H-bond acceptor, stabilizing the NH proton and slowing exchange rates.[1][2]
Carboxylic Acid (COOH) Visible Broad Singlet. (

12.0–13.5 ppm).[1][2]
Rarely Observed. Critical for confirming the oxidation state of the C3 position.[1]
Rotameric Resolution Single Set of Peaks. Rapid interconversion at RT.Potential Splitting. Slow rotation of the Boc-amide bond may cause peak doubling.DMSO's high dielectric constant minimizes rotameric distinctness, simplifying integration.[1][2]
Water Signal

3.33 ppm (Distinct).[2][3]

1.56 ppm (Overlaps with Boc).
Critical Risk: In CDCl3, trace water can overlap with the Boc signal (

1.5), ruining integration accuracy.[1]

Structural Assignment & Reference Data (DMSO-d6)

The following spectral data is constructed based on substituent chemical shift principles and analogous biphenyl systems (e.g., anthranilic acid derivatives).

The Molecule
  • Core: Biphenyl[2][4][5][6]

  • Substituents:

    • Position 3: -COOH (Electron Withdrawing, anisotropic deshielding)[1][2]

    • Position 4: -NH-Boc (Weakly Electron Donating via resonance, bulky)[1][2]

Reference Spectrum Table (400 MHz, DMSO-d6)
Signal (

ppm)
MultiplicityIntegrationAssignmentStructural Logic (Causality)
12.5 – 13.5 Broad Singlet1H-COOH Highly deshielded acidic proton; typically very broad due to H-bonding.[1][7]
10.2 – 10.8 Singlet1H-NH-Boc Deshielded by the adjacent carbonyl (amide) and potential intramolecular H-bond to the C3-COOH.
8.15 Doublet (

Hz)
1HAr-H2 Diagnostic Peak. Most deshielded aromatic proton due to being ortho to COOH and ortho to the Phenyl ring.
7.95 Doublet (

Hz)
1HAr-H5 Ortho to the Boc-amino group. The Boc group is less shielding than a free amine, keeping this proton downfield.[1][2]
7.80 dd (

Hz)
1HAr-H6 Para to the Boc-amino group; couples with H5 and H2.[1][2]
7.65 – 7.70 Multiplet2HPh-H2', H6' Phenyl ring protons ortho to the biphenyl linkage.[1][2]
7.45 – 7.55 Multiplet2HPh-H3', H5' Phenyl ring protons meta to the biphenyl linkage.[1][2]
7.35 – 7.40 Multiplet1HPh-H4' Phenyl ring proton para to the biphenyl linkage.
1.48 Singlet9HBoc (-CH3)3 Characteristic intense singlet.[2] Used as the internal integration standard (set to 9.00).

Note on Intramolecular H-Bonding: In this ortho-amino acid system, a pseudo-six-membered ring can form between the Amide NH and the Carbonyl oxygen of the Carboxylic acid. This often locks the conformation, making the H2 signal exceptionally sharp and distinct.[1][2]

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and trustworthiness, follow this specific workflow. This protocol includes a "Check-Point" to validate sample integrity before long acquisitions.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the solid.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.8% D).

    • Tip: Use an ampoule rather than a stock bottle to minimize water content (

      
       3.33 ppm).
      
  • Homogenization: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute.[1][2] Do not heat above 40°C, as Boc groups can be thermally unstable in acidic media (and the compound itself is acidic).[1][2]

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 1H (e.g., zg30 on Bruker).

  • Scans (NS): 16 (sufficient for >95% purity); 64 (for impurity profiling).[2]

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The aromatic protons and the Boc methyls have vastly different T1 relaxation times.[1] A short D1 will under-integrate the aromatic region relative to the Boc signal, leading to false purity calculations.[1][2]

Step 3: Processing & Integration
  • Phase Correction: Manual phasing is required for the broad COOH peak.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to flatten the region between 9–14 ppm.

  • Referencing: Set the residual DMSO pentet to 2.50 ppm .

  • Integration: Calibrate the Boc singlet (1.48 ppm) to exactly 9.00 .

Impurity Profiling: The "Fingerprint" Region

When synthesizing this compound (e.g., via Suzuki coupling or Boc-protection of the amino acid), specific impurities are common. Use the table below to identify them.

ImpurityDiagnostic Signal (DMSO-d6)Shift Difference (

)
Free Amine (Deprotected) Broad singlet at ~5.5 - 6.5 ppm (NH2).[2]The amide NH (~10.5 ppm) disappears. H5 shifts upfield significantly (shielding effect of free NH2).
Boc-Anhydride (Excess Reagent) Singlet at 1.45 ppm .[2]Appears as a "shoulder" or separate peak just upfield of the product Boc signal.[1]
Residual Water Singlet at 3.33 ppm .[3]Monitor this to ensure the Boc/Water ratio isn't skewing integration if using CDCl3 (where water is ~1.5 ppm).
Ethyl Acetate (Solvent) Quartet at 4.03 ppm , Singlet at 1.99 ppm .[1]Common recrystallization solvent.

Visualization: Analytical Decision Tree

The following diagram outlines the logical flow for characterizing this compound, illustrating the decision-making process based on solvent behavior.

NMR_Workflow Start Crude 4-(Boc-amino) biphenyl-3-carboxylic acid Solvent_Choice Select Solvent Start->Solvent_Choice CDCl3_Path CDCl3 Solvent_Choice->CDCl3_Path Routine DMSO_Path DMSO-d6 (Recommended) Solvent_Choice->DMSO_Path High Precision Check_Solubility Check Solubility/Turbidity CDCl3_Path->Check_Solubility Success_DMSO Success: Sharp NH Distinct COOH Clear Aromatic Splitting DMSO_Path->Success_DMSO Risk_CDCl3 Risk: Broad NH/COOH Water overlap with Boc Check_Solubility->Risk_CDCl3 Poor Solubility Analysis Integration Check: Set Boc = 9.00 Check Ar-H ratio (8H total) Risk_CDCl3->Analysis If soluble Success_DMSO->Analysis Decision Purity Validation Analysis->Decision

Caption: Analytical workflow for solvent selection and validation of Boc-amino biphenyl acids.

References

  • Abraham, R. J., et al. (2006).[1][2][8] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

  • Fulmer, G. R., et al. (2010).[1][2] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics.

  • ChemicalBook. "4-Biphenylcarboxylic acid NMR Spectrum." (Used for biphenyl core baseline data).[4]

  • National Institute of Standards and Technology (NIST). "Biphenyl-4-carboxylic acid."[9] NIST Chemistry WebBook.[9] [1]

Sources

A Senior Application Scientist's Guide to HPLC Purity Analysis of Boc-Amino Biphenyl Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is non-negotiable. This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of a Boc-amino biphenyl carboxylic acid. We will move beyond generic protocols to explore the scientific rationale behind each decision, comparing alternative approaches and culminating in a validated, trustworthy method.

The subject of our focus, a Boc-amino biphenyl carboxylic acid, presents a unique analytical challenge. The molecule's structure combines the hydrophobicity of the Boc (tert-butyloxycarbonyl) protecting group and the biphenyl core with the ionizable carboxylic acid function. A successful HPLC method must be capable of resolving the main component from structurally similar impurities, including diastereomers, regioisomers, and process-related impurities arising from its synthesis.

The Foundational Choice: Reversed-Phase Chromatography

The introduction of the Boc protecting group significantly increases the hydrophobicity of the parent amino acid, making Reversed-Phase HPLC (RP-HPLC) the most effective and logical choice for analysis.[1] In RP-HPLC, we utilize a nonpolar stationary phase and a polar mobile phase. The analyte's retention is primarily governed by hydrophobic interactions between the molecule and the stationary phase. For our Boc-amino biphenyl carboxylic acid, the large, nonpolar surface area of the biphenyl and Boc groups will ensure strong retention on a suitable reversed-phase column, providing an excellent basis for separation from more polar or less hydrophobic impurities.[2]

Strategic Method Development: A Step-by-Step Rationale

A systematic approach to method development is crucial for achieving a robust and reliable separation. The following sections detail the experimental choices and their underlying scientific principles.

Phase 1: Column Selection - The Heart of the Separation

The choice of the stationary phase is the most critical parameter in HPLC method development. For our target molecule, a C18 (octadecylsilane) column is the conventional and most appropriate starting point due to its strong hydrophobic retention characteristics.[1][3] However, not all C18 columns are created equal. The choice between different C18 phases can significantly impact selectivity.

Column ChemistryRationale for ConsiderationPotential Outcome for Boc-Amino Biphenyl Carboxylic Acid
Standard C18 General-purpose, strong hydrophobicity. A reliable starting point.Good retention of the main peak. May require mobile phase optimization to resolve closely related impurities.
C18 with Phenyl Ligands Offers alternative selectivity through π-π interactions with the biphenyl rings.Enhanced resolution of impurities with aromatic differences. Potential for improved peak shape.
Polar-Embedded C18 Contains polar groups (e.g., carbamate) embedded in the alkyl chain.Can provide different selectivity for polar impurities and improved peak shape for acidic compounds.

For this guide, we will proceed with a standard, high-purity silica C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) as our primary choice due to its versatility and the strong hydrophobic character of our analyte.

Phase 2: Mobile Phase Optimization - Driving the Selectivity

The mobile phase composition dictates the elution strength and can be fine-tuned to achieve the desired separation. A gradient elution, where the proportion of the organic solvent is increased over time, is necessary to elute the highly retained Boc-amino biphenyl carboxylic acid while also resolving early-eluting impurities.

A. Organic Modifier: Acetonitrile is generally the preferred organic solvent over methanol for this type of analysis. Its lower viscosity leads to higher column efficiency and lower backpressure. Furthermore, the UV transparency of acetonitrile is superior to methanol at lower wavelengths.

B. Aqueous Phase and pH Control: The carboxylic acid moiety on our analyte necessitates pH control of the aqueous mobile phase. At a pH above its pKa (typically around 4-5), the carboxylic acid will be deprotonated (negatively charged), which can lead to poor peak shape (tailing) on silica-based columns due to interactions with residual silanols. By acidifying the mobile phase, we suppress this ionization, ensuring the analyte is in a single, neutral form, which promotes better peak shape and retention.

Trifluoroacetic acid (TFA) at a concentration of 0.1% is a common and effective choice. It serves a dual purpose: it maintains a low pH (around 2) and acts as an ion-pairing agent, further improving peak shape.

Initial Gradient Conditions:

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 20-30%) and ramp up to a high percentage (e.g., 90-95%) over 20-30 minutes.

Phase 3: Detection Wavelength - Seeing the Unseen

The biphenyl moiety in our analyte contains a strong chromophore, making UV detection a straightforward and sensitive choice. To determine the optimal detection wavelength, a UV scan of the analyte should be performed. Biphenyl carboxylic acids typically exhibit strong absorbance at lower wavelengths. A detection wavelength of around 215 nm is often a good starting point for detecting both the main peak and a broad range of potential impurities.[4]

Experimental Protocol: Optimized HPLC Method

This protocol represents a robust starting point for the purity analysis of a typical Boc-amino biphenyl carboxylic acid.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid in Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 215 nm
Injection Volume 10 µL
Gradient Program Time (min)
0.0
25.0
30.0
30.1
35.0

Sample Preparation:

  • Accurately weigh approximately 10 mg of the Boc-amino biphenyl carboxylic acid sample.

  • Dissolve in a suitable solvent. A 1:1 mixture of acetonitrile and water is often a good choice. Dilute to a final concentration of approximately 0.5 mg/mL.

  • Ensure complete dissolution, using sonication if necessary.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Visualizing the Workflow

The following diagram illustrates the logical flow of the HPLC method development process.

HPLC_Method_Development cluster_0 Initial Assessment cluster_1 Method Development cluster_2 Optimization & Validation Analyte Boc-Amino Biphenyl Carboxylic Acid Properties Properties: - Hydrophobic (Boc, Biphenyl) - Acidic (COOH) - UV Chromophore Analyte->Properties Analyze Column Column Selection (Start with C18) Properties->Column MobilePhase Mobile Phase (ACN/H2O with TFA) Detector Detector Settings (UV Scan, ~215 nm) Optimization Gradient Optimization (Resolve all peaks) Detector->Optimization Validation Method Validation (ICH Q2) - Specificity - Linearity - Accuracy - Precision Optimization->Validation FinalMethod Robust Purity Method Validation->FinalMethod Finalized Method

Caption: A flowchart illustrating the systematic approach to HPLC method development.

Trustworthiness Through Self-Validation: System Suitability and Method Validation

A developed method is only trustworthy if its performance is verified. This is achieved through system suitability testing and formal method validation, guided by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][5][6][7][8]

System Suitability Testing (SST)

Before any sample analysis, SST must be performed to ensure the chromatographic system is performing adequately. This is typically done by injecting a standard solution multiple times.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) N > 2000Indicates column efficiency and good separation power.
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 2.0% for 5-6 replicate injectionsDemonstrates the precision of the injection and detection system.

These parameters are also referenced in the United States Pharmacopeia (USP) General Chapter <621> on chromatography.[9][10][11][12][13]

Formal Method Validation

A comprehensive validation study must be conducted to demonstrate that the analytical procedure is suitable for its intended purpose.[6]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated by showing that the peaks for these components are well-resolved from the main analyte peak. Potential impurities from the synthesis, such as those from Suzuki-Miyaura coupling (homocoupling products, dehalogenated starting materials), should be considered.[1][11][14]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is typically assessed over a range of 50-150% of the target concentration.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is often determined by analyzing a sample with a known concentration (a reference standard) or by spiking a sample with a known amount of analyte.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).

The Importance of Chiral Purity

If the Boc-amino biphenyl carboxylic acid contains a chiral center, a separate chiral HPLC method is required to determine its enantiomeric purity. The Boc group facilitates chiral separations on various chiral stationary phases (CSPs), such as those based on macrocyclic glycopeptides.[14][15][16] Developing a chiral method often involves screening different CSPs and mobile phases (normal-phase, polar organic, or reversed-phase) to achieve baseline resolution of the enantiomers.[15]

Conclusion

Developing a robust HPLC method for the purity determination of a Boc-amino biphenyl carboxylic acid is a systematic process grounded in the principles of chromatography and guided by regulatory standards. By carefully selecting the column and optimizing the mobile phase and detection parameters, a highly specific and reliable method can be achieved. The cornerstone of this process is a deep understanding of the analyte's chemical properties and potential impurities. The ultimate trustworthiness of the method is established through rigorous system suitability testing and comprehensive validation according to ICH guidelines, ensuring data integrity for critical decision-making in research and drug development.

References

  • United States Pharmacopeia. General Chapter, <621> Chromatography. USP-NF. Rockville, MD: United States Pharmacopeia. [Link]

  • ICH. Q2(R2) Validation of Analytical Procedures. [Link]

  • ICH. Q14 Analytical Procedure Development. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

  • Zhao, H., Li, J. and Wu, F. (2026) Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. American Journal of Analytical Chemistry, 17, 1-8. [Link]

  • SIELC Technologies. Separation of [1,1'-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column. [Link]

  • PubChem. (1,1'-Biphenyl)-4-carboxylic acid. [Link]

  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • St. Paul's Cathedral Mission College. ULTRAVIOLET SPECTROSCOPY. [Link]

  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]

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Navigating the Maze: A Comparative Guide to Mass Spectrometry Fragmentation of Boc-Protected Biphenyls

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Publication

A Senior Application Scientist's In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Modern Synthetic Chemistry

In the landscape of contemporary drug discovery and development, biphenyl scaffolds represent a cornerstone of medicinal chemistry, prized for their rigid structure and tunable electronic properties. Protecting groups, particularly the tert-butoxycarbonyl (Boc) group, are indispensable tools in the multi-step synthesis of these complex molecules. However, the very lability that makes the Boc group an excellent protecting group also presents a significant challenge during structural characterization by mass spectrometry (MS). Understanding and predicting the fragmentation patterns of Boc-protected biphenyls is not merely an academic exercise; it is a critical step for reaction monitoring, impurity profiling, and metabolic stability assessment.

This guide provides a comprehensive comparison of the fragmentation behaviors of Boc-protected biphenyls under different mass spectrometric conditions. Moving beyond a simple recitation of data, we will delve into the mechanistic rationale behind the observed fragmentation pathways, offering field-proven insights to help you navigate your analytical challenges with confidence.

Pillar 1: The Predictable, Yet Deceptive, Nature of Boc-Group Fragmentation

The fragmentation of the Boc group is a well-characterized process, typically proceeding through several key pathways upon collisional activation. The energetic instability of the molecular ion often leads to the facile cleavage of the protecting group.[1]

The Dominant Neutral Losses:

  • Loss of Isobutylene (56 Da): This is often the most prominent fragmentation pathway. It occurs via a six-membered transition state, resulting in the formation of a carbamic acid intermediate which then decarboxylates.

  • Loss of the Entire Boc Group (100 Da): Cleavage of the C-O bond results in the loss of the entire tert-butoxycarbonyl group as a neutral radical.

  • Loss of tert-Butyl (57 Da): The formation of a stable tert-butyl cation results in a fragment ion at m/z 57.[2]

  • Loss of CO2 (44 Da) from the Carbamic Acid Intermediate: Following the initial loss of isobutylene, the resulting carbamic acid can readily lose carbon dioxide.

The inherent stability of the aromatic biphenyl structure often leads to strong molecular ion peaks, providing a clear starting point for spectral interpretation.[3] However, the interplay between the protecting group and the core scaffold can lead to more complex fragmentation patterns.

Pillar 2: The Biphenyl Scaffold's Influence on Fragmentation

While the Boc group's fragmentation is somewhat predictable, the biphenyl core introduces nuances that must be considered. The rigid, electron-rich biphenyl system can influence charge localization and the stability of fragment ions.

Studies on the fragmentation of polychlorinated biphenyls (PCBs) have shown that the fragmentation pattern is dependent on the degree of chlorination and the position of substituents.[4][5] While not directly analogous to Boc-protected biphenyls, these studies highlight the principle that the substitution pattern on the biphenyl rings can direct fragmentation pathways. For instance, the position of the Boc group (ortho, meta, or para) relative to the other phenyl ring and any other substituents can influence the stability of resulting fragment ions and thus the observed spectral pattern.

The fragmentation pathways can become more intricate with increasing substitution on the biphenyl rings.[4] The achievement of a higher degree of aromaticity can be a driving force for some fragmentation processes in biphenyl-containing compounds.[6]

Comparative Analysis: Ionization Techniques and Their Impact

The choice of ionization technique has a profound impact on the observed fragmentation, particularly for labile molecules like Boc-protected compounds. Here, we compare two of the most common atmospheric pressure ionization (API) techniques: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Ionization TechniquePrincipleBest Suited ForExpected Fragmentation of Boc-Protected Biphenyls
Electrospray Ionization (ESI) A high voltage is applied to a liquid sample, creating a fine mist of charged droplets. As the solvent evaporates, analytes become gas-phase ions.[7]Polar, large, and non-volatile molecules.[7]Generally a "softer" ionization technique. In-source fragmentation can often be minimized by optimizing cone voltage. The primary observed ions are often the protonated molecule [M+H]+ or adducts like [M+Na]+. Tandem MS (MS/MS) is required to induce characteristic fragmentation (loss of 56, 100 Da). ESI is often the preferred method for detecting intact glucuronide or sulfate conjugates of metabolites.[8]
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge needle ionizes a vaporized sample. It is effective for less polar molecules.[7]Smaller, less polar, and more volatile compounds.[7]A "harder" ionization technique than ESI, often leading to more in-source fragmentation. The molecular ion may be weak or absent, with prominent peaks corresponding to the loss of the Boc group. This can be advantageous for structural confirmation if the characteristic neutral losses are the primary goal of the analysis.

Expert Insight: For routine reaction monitoring where confirmation of the deprotected amine is the goal, APCI can provide a quick answer due to its tendency to induce in-source fragmentation. However, for detailed structural elucidation and analysis of potentially labile metabolites, ESI with controlled collision-induced dissociation (CID) in an MS/MS experiment offers greater control and more comprehensive data. The use of soft ionization techniques is generally recommended to avoid unintended cleavage of the Boc group.[9]

Experimental Protocols: A Self-Validating System

Reliable data begins with a robust experimental protocol. The following provides a starting point for the LC-MS/MS analysis of Boc-protected biphenyls.

Objective: To develop a robust LC-MS/MS method for the characterization and quantification of a model Boc-protected biphenyl compound.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the Boc-protected biphenyl in LC-MS grade acetonitrile or methanol.
  • Perform serial dilutions to create working solutions ranging from 1 ng/mL to 1000 ng/mL in a 50:50 mixture of mobile phase A and mobile phase B.
  • Trustworthiness Check: Include a "blank" injection (solvent only) to assess system cleanliness and carryover.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: Start with a shallow gradient (e.g., 5-95% B over 5 minutes) to ensure good separation from any impurities.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • Causality: The use of formic acid as a mobile phase additive promotes protonation of the analyte in positive ion mode ESI.[9] It is a milder alternative to trifluoroacetic acid (TFA), which can cause in-source deprotection of the Boc group.[9]

3. Mass Spectrometry (MS) Conditions (ESI Positive Ion Mode):

  • Ion Source: Electrospray Ionization (ESI).
  • Capillary Voltage: 3.5 kV.
  • Cone Voltage: 30 V (This should be optimized for your specific compound to minimize in-source fragmentation).
  • Source Temperature: 150 °C.
  • Desolvation Temperature: 400 °C.
  • Full Scan MS: Acquire data from m/z 100-1000 to identify the protonated molecular ion.
  • Tandem MS (MS/MS):
  • Select the protonated molecular ion as the precursor for collision-induced dissociation (CID).
  • Apply a range of collision energies (e.g., 10-40 eV) to generate a fragmentation spectrum.
  • Monitor for the characteristic product ions resulting from the loss of isobutylene ([M+H-56]+) and the entire Boc group ([M+H-100]+).

Visualization of Key Processes

Workflow for LC-MS/MS Analysis of Boc-Protected Biphenyls

workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry Prep Stock & Dilution LC Reversed-Phase HPLC (C18 Column) Prep->LC Injection ESI ESI Source (Soft Ionization) LC->ESI Elution MS1 Full Scan MS (Identify [M+H]+) ESI->MS1 MS2 Tandem MS (MS/MS) (Fragment [M+H]+) MS1->MS2 Precursor Selection Detector Data Acquisition MS2->Detector

A typical workflow for the analysis of Boc-protected compounds.

Generalized Fragmentation Pathway of a Boc-Protected Amine

fragmentation M [R-NH-Boc+H]+ Precursor Ion F1 [R-NH-COOH2]+ Carbamic Acid Intermediate M->F1 CID N1 Loss of Isobutylene (-56 Da) F2 [R-NH3]+ Deprotected Amine F1->F2 Spontaneous N2 Loss of CO2 (-44 Da)

Primary fragmentation pathway involving the loss of isobutylene.

Conclusion: From Data to Decisions

The successful characterization of Boc-protected biphenyls by mass spectrometry hinges on a clear understanding of the interplay between the labile protecting group and the stable aromatic core. By selecting the appropriate ionization technique and carefully optimizing instrument parameters, researchers can control the fragmentation process to yield informative spectra. While ESI coupled with tandem MS generally provides the most detailed structural information with minimal unwanted in-source decay, APCI can be a valuable tool for rapid screening. The protocols and insights provided in this guide serve as a robust starting point for developing self-validating analytical methods, empowering scientists to make confident, data-driven decisions in their research and development endeavors.

References

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Lehmler, H. J., & Robertson, L. W. (2009). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Chemistry Central Journal, 3(1), 5. [Link]

  • Sparkman, O. D. (2007).
  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

  • ChemComplete. (2019). Mass Spectroscopy: Alcohol Fragmentation Patterns. YouTube. [Link]

  • Bugatti, K. (2021). How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. [Link]

  • HSC Chemistry. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns. YouTube. [Link]

  • Prakash, C., & Shaffer, C. L. (2007). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of the Association for Laboratory Automation, 12(3), 159-173. [Link]

  • Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]

  • Lee, H. R., Kochhar, S., & Shim, S. M. (2015). Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. International journal of analytical chemistry, 2015, 650927. [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • Wang, Y., et al. (2018). Fragmentation Mechanism of Two Kinds of Violated Even-electron Rule Compounds with Doubly Charged Ions in Mass Spectrometry. Chemical Journal of Chinese Universities, 39(3), 435-444. [Link]

  • LGC. (2013). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • Microsaic Systems. (2020). Straight to the Source: ESI vs APCI. [Link]

  • Stanford University Mass Spectrometry. (2020). Fundamentals: Measuring concentrations of small molecules using mass spectrometry – theory and practice – Part II. [Link]

  • ResearchGate. (2009). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. [Link]

  • AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. [Link]

  • Roessner, U., et al. (2015). A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. Metabolomics, 11(5), 1334-1345. [Link]

  • Kostiainen, R., & Bruins, A. P. (2004). Comparison of electrospray, atmospheric pressure chemical ionization, and atmospheric pressure photoionization in the identification of apomorphine, dobutamine, and entacapone phase II metabolites in biological samples. Journal of mass spectrometry, 39(11), 1279-1291. [Link]

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Biological Activity Comparison: Biphenylalanine (Bip) vs. Phenylalanine (Phe) Isosteres

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the strategic substitution of L-Phenylalanine (Phe) with L-Biphenylalanine (Bip) in peptide drug design. While Phe is a standard hydrophobic anchor, Bip serves as a "super-hydrophobic" isostere. This substitution typically results in a 10-100x increase in receptor affinity and significantly enhanced metabolic stability, at the cost of reduced aqueous solubility. This guide provides experimental evidence, synthesis protocols, and decision frameworks for medicinal chemists.

Mechanistic Basis: The "Hydrophobic Anchor" Effect

The primary driver for substituting Phe with Bip is the extension of the hydrophobic pharmacophore.

  • Phenylalanine (Phe): Interacts via ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -
    
    
    
    stacking and fills standard hydrophobic pockets (
    
    
    ,
    
    
    subsites).
  • Biphenylalanine (Bip): Possesses an extended aromatic system. It reaches deeper into cryptic hydrophobic pockets that Phe cannot access, creating a "molecular anchor" effect. This significantly decreases the off-rate (

    
    ) of the ligand-receptor complex.
    
Diagram 1: Pharmacophore Interaction Logic

The following diagram illustrates the decision logic for substituting Phe with Bip based on receptor pocket topology.

G Start Target Receptor Analysis Pocket_Type Hydrophobic Pocket Topology Start->Pocket_Type Shallow Shallow/Surface Pocket Pocket_Type->Shallow < 5Å Depth Deep Deep/Cryptic Pocket Pocket_Type->Deep > 5Å Depth Phe_Choice Select Phenylalanine (Phe) (Standard u03c0-stacking) Shallow->Phe_Choice Bip_Choice Select Biphenylalanine (Bip) (Extended Reach) Deep->Bip_Choice Outcome_Phe Balanced Solubility/Potency Phe_Choice->Outcome_Phe Outcome_Bip High Potency / Low Solubility (Stronger Hydrophobic Collapse) Bip_Choice->Outcome_Bip

Caption: Decision tree for Phe vs. Bip selection based on receptor hydrophobic pocket depth.

Comparative Performance Data

The following data summarizes the impact of Bip substitution in GLP-1 receptor agonists, a classic case study in peptide engineering.

Case Study: GLP-1 Receptor Agonists

In truncated GLP-1 analogues, replacing native Phe residues with Bip compensates for the loss of binding contacts from the deleted chain segments.

Table 1: Potency and Stability Comparison (GLP-1 Analogues)

ParameterNative GLP-1 (Phe containing)Truncated GLP-1 Analogue (Bip substituted)Impact of Bip
Receptor Affinity (

)
0.034 nM0.087 nM*Maintained Potency despite truncation (11-mer vs 30-mer)
Proteolytic Half-life (

)
< 2 minutes (in vivo)> 4 hours (in vitro serum)>100x Stability Increase
Solubility (pH 7.4) High (> 1 mg/mL)Low (< 0.1 mg/mL)Significant Decrease
Mechanism of Action Surface interactionDeep pocket anchoringAltered Binding Mode

*Note: Data derived from Mapelli et al. (2014) demonstrating that Bip allows for significant peptide shortening without loss of nanomolar potency.

Metabolic Stability Profile

Bip confers resistance to chymotrypsin-like proteases.

  • Phe: Rapidly cleaved by chymotrypsin (C-terminal side).

  • Bip: The steric bulk of the biphenyl group prevents the peptide bond from fitting into the catalytic triad of standard serine proteases, effectively "shielding" the backbone.

Experimental Protocol: Solid Phase Peptide Synthesis (SPPS) of Bip-Peptides

Incorporating Bip is challenging due to steric hindrance.[1] Standard protocols often fail, leading to deletion sequences.

Objective: Couple Fmoc-L-Bip-OH to a growing peptide chain on Rink Amide resin.

Reagents Required:
  • Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HOAt. Avoid HBTU/HCTU for Bip.

  • Base: DIPEA (Diisopropylethylamine).[2]

  • Solvent: DMF/NMP (1:1 ratio recommended to improve solubility).

Step-by-Step Workflow
  • Resin Preparation:

    • Swell resin in DCM (30 min) followed by DMF (30 min).

    • Rationale: Bip is bulky; maximum resin swelling is critical for diffusion.

  • Fmoc Deprotection (Pre-coupling):

    • Treat with 20% Piperidine in DMF (

      
       min).
      
    • Wash with DMF (

      
       min).
      
  • Activation & Coupling (The Critical Step):

    • Dissolve Fmoc-Bip-OH (4 eq) and HATU (3.9 eq) in minimal DMF.

    • Add DIPEA (8 eq) immediately before adding to resin.

    • Reaction Time: Shake for 2 hours (Standard AA is 45 min).

    • Note: If solution turns cloudy, add NMP. Bip aggregates easily.

  • Monitoring (Mandatory):

    • Perform Kaiser Test (Ninhydrin).

    • If Blue (Positive): Re-couple using fresh reagents (Double Coupling).

    • If Colorless (Negative): Proceed.

  • Capping (Recommended):

    • Treat with Acetic Anhydride/Pyridine to cap unreacted amines. This prevents deletion sequences which are difficult to separate during HPLC.

Diagram 2: SPPS Workflow for Bulky Isosteres

SPPS Start Resin-Peptide-NH2 Activate Activate Fmoc-Bip-OH (HATU/DIPEA) Start->Activate Couple Coupling Reaction (2 Hours, DMF/NMP) Activate->Couple Test Kaiser Test Couple->Test Recouple Double Couple Test->Recouple Blue (Incomplete) Cap Capping (Ac2O) Test->Cap Colorless (Complete) Recouple->Couple Next Next Deprotection Cap->Next

Caption: Optimized SPPS cycle for sterically hindered Biphenylalanine incorporation.

Decision Matrix: When to Use Bip vs. Phe

Use the following criteria to justify the design choice in your lead optimization campaign.

FeatureChoose Phenylalanine (Phe)Choose Biphenylalanine (Bip)
Target Pocket Surface-exposed or small hydrophobic clefts.Deep, large, or "wobbly" hydrophobic pockets.
Solubility Requirement High aqueous solubility needed (

mg/mL).
Solubility is secondary; can use formulation aids (PEG, lipids).
Metabolic Stability Not a primary concern or addressed by other means.Critical need to block chymotrypsin/protease degradation.
Cost of Goods Low (Commodity amino acid).High (Specialty building block).

References

  • Mapelli, C., et al. (2014). "Glucagon-like Peptide-1 (GLP-1) Analogs: Recent Advances, New Possibilities, and Therapeutic Implications."[3] Journal of Medicinal Chemistry.

  • BenchChem. (2025).[1][4] "A Comparative Guide to the Metabolic Stability of Peptides Containing p-amino-D-phenylalanine versus its L-isomer." BenchChem Technical Guides.

  • Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols.

  • Subbaiah, M.A.M., & Meanwell, N.A. (2021).[5] "Phenyl and Biphenyl Molecular Metaphors in Drug Design." Journal of Medicinal Chemistry.

Sources

Safety Operating Guide

Personal protective equipment for handling 4(Boc-amino)biphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Precautionary Principle" in Biphenyl Scaffolds

As researchers, we often treat intermediate building blocks like 4-(Boc-amino)biphenyl-3-carboxylic acid as generic "white powders."[1] This is a safety blind spot. This molecule combines a lipophilic biphenyl core (potential for dermal absorption) with an acidic moiety and a labile Boc-protecting group.[1]

While the specific toxicological profile of this exact isomer may not be fully characterized in public literature, its structural analogs (biphenyl-4-carboxylic acid) are classified as Skin/Eye Irritants (Category 2) and STOT-SE (Respiratory Irritant) .[1] Furthermore, the biphenyl substructure warrants a higher tier of caution regarding potential sensitization or chronic effects compared to simple aliphatic amino acids.

This guide moves beyond the standard SDS to provide an operational safety framework designed for drug discovery workflows.

Part 1: Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the specific chemical behaviors of this compound:

  • The Biphenyl Core: High lipophilicity (

    
    ). This facilitates permeation through standard latex gloves and human skin.
    
  • The Boc Group (tert-Butyloxycarbonyl): Acid-labile.[1][2] Accidental contact with strong acids (TFA, HCl) during handling will generate isobutylene gas and CO₂, potentially causing pressure buildup or unexpected aerosolization.

  • Physical State: Likely a fine, electrostatic powder. Inhalation is the primary route of entry during weighing.

Visualizing the Risk Logic

The following decision tree illustrates how the physical state of the reagent dictates your PPE strategy.

PPE_Decision_Logic Start Start: Handling 4-(Boc-amino)biphenyl-3-carboxylic acid State_Check Is the compound Solid or in Solution? Start->State_Check Solid Solid (Powder) State_Check->Solid Solution Solution (Organic Solvent) State_Check->Solution Dust_Risk Risk: Inhalation & Static Drift Solid->Dust_Risk PPE_Solid PPE LEVEL 1: - Nitrile Gloves (Single) - N95/P100 Mask (if outside hood) - Lab Coat (Buttoned) Dust_Risk->PPE_Solid Solvent_Check Solvent Type? Solution->Solvent_Check NonHalo Non-Halogenated (MeOH, DMF, DMSO) Solvent_Check->NonHalo Halo Halogenated (DCM, Chloroform) Solvent_Check->Halo PPE_Sol_Std PPE LEVEL 2: - Nitrile Gloves (Double) - Chemical Splash Goggles NonHalo->PPE_Sol_Std PPE_Sol_High PPE LEVEL 3: - Laminate/Silver Shield Gloves (Nitrile degrades in DCM) - Fume Hood MANDATORY Halo->PPE_Sol_High

Figure 1: PPE Selection Logic based on physical state and solvent carrier.[1] Note the escalation for halogenated solvents common in Boc-chemistry.

Part 2: The PPE Matrix (Personal Protective Equipment)

Do not rely on "standard precautions." Use this matrix to select equipment that specifically counters the lipophilic and acidic nature of the compound.

ComponentRecommendationTechnical Rationale
Hand Protection (Solid) Nitrile (Min 0.11 mm / 4-5 mil) Biphenyls are solids; standard nitrile provides >480 min breakthrough protection against the solid dust.[1]
Hand Protection (Solution) Double Gloving or Laminate If dissolved in DCM (common for Boc-deprotection), standard nitrile fails in <5 mins.[1] Use Silver Shield® or double-glove (PE over Nitrile).[1]
Eye Protection Chemical Splash Goggles Safety glasses are insufficient for fine powders that drift. The carboxylic acid moiety is a severe eye irritant (H319).[3]
Respiratory N95 (Minimum) / Fume Hood Use a certified chemical fume hood. If weighing on an open bench (discouraged), an N95 respirator is required to prevent sensitization.
Body Protection Lab Coat (Poly/Cotton) + Tyvek Sleeves The lipophilic nature means dust on the wrist can dissolve into sweat and penetrate skin. Disposable Tyvek sleeves bridge the glove-coat gap.[1]

Part 3: Operational Handling Protocol

This protocol is designed to minimize exposure during the three most critical phases of handling.

Phase 1: Reception & Storage
  • Pressure Check: Boc-protected amino acids can slowly decompose to release isobutylene/CO₂, especially if stored improperly.[1]

    • Action: Visually inspect the bottle for bloating. Open the cap slowly inside a fume hood to vent any pressure away from your face.

  • Storage: Store at 2-8°C (refrigerated) to maintain the integrity of the Boc group. Keep container tightly closed to prevent moisture absorption (hygroscopic potential).

Phase 2: Weighing (The Critical Step)

Static electricity often causes organic powders to "jump" or drift, contaminating the balance area.

  • Static Control: Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula before handling.

  • Containment: Weigh inside a Powder Containment Hood or a standard fume hood with the sash lowered.

  • Technique: Do not dump powder. Use a micro-spatula. If a spill occurs, do not blow it off. Wipe with a damp tissue (water/methanol) to solubilize and capture the acid.

Phase 3: Reaction Setup (Boc-Specific Risks)
  • Acid Incompatibility: If your protocol involves deprotection (e.g., adding TFA or HCl), anticipate vigorous gas evolution (Isobutylene/CO₂).

    • Protocol: Add acid dropwise at 0°C. Ensure the reaction vessel is vented (needle outlet) to prevent over-pressurization and potential glassware failure.

Part 4: Emergency Response & Disposal

Accidental Exposure[4][5]
  • Skin Contact: Wash immediately with soap and water for 15 minutes.[3][4] Do not use ethanol/solvents to wash skin, as this may increase the absorption of the lipophilic biphenyl core.

  • Eye Contact: Flush for 15 minutes. The carboxylic acid is acidic; immediate dilution is critical to prevent corneal damage.

Disposal Strategy

Dispose of this compound according to its chemical properties. It is an organic solid with nitrogen content.

Waste StreamDescriptionEPA/RCRA Considerations
Solid Waste Contaminated gloves, weighing boats, paper towels.[1]Segregate into "Hazardous Solid Waste" (often yellow bags/bins).
Liquid Waste (A) Mother liquors in non-halogenated solvents (MeOH, EtOAc)."Flammable Organic Waste."
Liquid Waste (B) Solutions in DCM/Chloroform."Halogenated Organic Waste." Do not mix with acids if Boc-group is still intact to avoid gas generation in the waste drum.[1]

Part 5: Operational Workflow Diagram

Operational_Workflow Storage 1. Storage (2-8°C, Desiccated) Inspection 2. Inspection (Check for Pressure) Storage->Inspection Warm to RT Weighing 3. Weighing (Hood + Anti-Static) Inspection->Weighing PPE Donning Reaction 4. Reaction (Vent for Gas Evolution) Weighing->Reaction Dissolution Quench 5. Quench/Workup (Neutralize Acid) Reaction->Quench Deprotection Disposal 6. Disposal (Segregate Halogenated) Quench->Disposal Waste Tagging

Figure 2: Step-by-step operational workflow ensuring safety from storage to disposal.[1][5][6][7][8][9]

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Biphenylcarboxylic acid. Retrieved from [1]

  • PubChem. (2025). Compound Summary: 4'-(Boc-amino)biphenyl-4-carboxylic acid (CID 22709454).[1][10] National Library of Medicine. Retrieved from [1][10]

  • Sigma-Aldrich. (2025).[11] Boc-Protected Amino Acids Handling Guide. Retrieved from [1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [1]

  • Ansell. (2024). Chemical Glove Resistance Guide (Permeation & Degradation Data). Retrieved from [1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.